3-Butyne-1-thiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-yne-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBDIPGKPAERPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504063 | |
| Record name | But-3-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77213-87-7 | |
| Record name | But-3-yne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butyne-1-thiol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyne-1-thiol is a bifunctional organic molecule containing both a terminal alkyne and a primary thiol group. This unique combination of reactive moieties makes it a valuable building block in organic synthesis, particularly in the fields of click chemistry, polymer science, and drug development. The terminal alkyne allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions, while the thiol group enables a range of classical sulfur-based transformations, including nucleophilic additions, Michael additions, and disulfide bond formation. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental details and safety considerations.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | but-3-yne-1-thiol | [1] |
| CAS Number | 77213-87-7 | [1] |
| Molecular Formula | C₄H₆S | [1] |
| Molecular Weight | 86.16 g/mol | [1] |
| Boiling Point | Not experimentally determined | |
| Melting Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Not experimentally determined | |
| XLogP3-AA | 1.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 86.01902136 Da | [1] |
| Monoisotopic Mass | 86.01902136 Da | [1] |
| Topological Polar Surface Area | 1 Ų | [1] |
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are scarce in publicly available literature. However, a plausible synthetic route involves the conversion of the corresponding alcohol, 3-Butyn-1-ol. A general two-step procedure is outlined below, based on standard organic transformations.
Experimental Protocol: Synthesis of this compound from 3-Butyn-1-ol
Step 1: Conversion of 3-Butyn-1-ol to a Sulfonate Ester (e.g., Tosylate or Mesylate)
-
To a stirred solution of 3-Butyn-1-ol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 - 1.5 eq).
-
Slowly add a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride (1.1 eq), portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonate ester.
Step 2: Nucleophilic Substitution with a Thiolating Agent
-
Dissolve the crude sulfonate ester from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis (1.2 - 2.0 eq).
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a low-boiling-point organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain crude this compound.
Purification:
The crude product can be purified by fractional distillation under reduced pressure. The volatility of the thiol necessitates careful handling to avoid loss of product.
Caption: Synthetic workflow for this compound.
Reactivity and Potential Applications
The dual functionality of this compound dictates its reactivity, opening avenues for diverse applications.
Thiol-yne Reaction:
The terminal alkyne can readily participate in thiol-yne "click" reactions. This reaction typically proceeds via a radical-mediated addition of a thiol to the alkyne.[2] The initial addition results in a vinyl sulfide, which can then undergo a second addition with another thiol molecule.[2] This property is particularly useful in polymer chemistry for the formation of cross-linked networks and for surface functionalization.
References
Synthesis and Purification of 3-Butyne-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 3-butyne-1-thiol, a valuable building block in organic chemistry and drug discovery. This document details the most common synthetic route, starting from the commercially available precursor 3-butyn-1-ol, and outlines the necessary purification procedures. All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Synthesis of this compound
The most prevalent and accessible method for the synthesis of this compound involves a two-step sequence starting from 3-butyn-1-ol. The first step is the synthesis of the precursor alcohol, followed by its conversion to the target thiol.
Step 1: Synthesis of 3-Butyn-1-ol
Two primary methods for the synthesis of 3-butyn-1-ol are well-documented: the reaction of the sodium salt of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia, and the Grignard reaction of acetylene with ethylene oxide.
A robust and high-yielding laboratory-scale synthesis of 2-butyn-1-ol is available from Organic Syntheses, which can be adapted for 3-butyn-1-ol.[1] The procedure involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia.[1]
Experimental Protocol: Synthesis of 2-Butyn-1-ol (Adaptable for 3-Butyn-1-ol) [1]
-
Materials:
-
3-chloro-2-buten-1-ol (1.26 moles)
-
Sodium (2.8 g atoms)
-
Hydrated ferric nitrate (1.5 g)
-
Anhydrous liquid ammonia (3 L)
-
Solid ammonium chloride (2.8 moles)
-
Ether
-
-
Procedure:
-
Prepare a solution of sodium amide in liquid ammonia in a 4-L Dewar flask equipped with a mechanical stirrer by adding hydrated ferric nitrate and then freshly cut sodium to the liquid ammonia. Stir until all the sodium is converted.
-
Add 3-chloro-2-buten-1-ol over a period of 30 minutes and stir the mixture overnight.
-
Quench the reaction by the portion-wise addition of solid ammonium chloride, controlling the exothermic reaction.
-
Allow the ammonia to evaporate overnight in a well-ventilated hood.
-
Extract the residue with five 250-mL portions of ether.
-
Remove the ether by distillation through a 20-cm Fenske column.
-
Distill the residue to yield 2-butyn-1-ol.
-
-
Purification:
-
The crude product is purified by distillation.
-
-
Quantitative Data:
| Product | Boiling Point | Refractive Index (n20D) | Yield |
| 2-Butyn-1-ol | 55°C / 8 mm Hg | 1.4550 | 75-85% |
An alternative, industrially scalable method involves the reaction of an ethynyl Grignard reagent with ethylene oxide. A patent describes this process in detail.[2]
Experimental Protocol: Synthesis of 3-Butyne-1-ol via Grignard Reaction [2]
-
Materials:
-
Chlorobutane (800-1200 parts by mass)
-
Magnesium chips (200-300 parts by mass)
-
Bromoethane (1-5 parts by mass)
-
Acetylene gas (250-300 parts by mass)
-
Tetrahydrofuran (THF) (2000-3000 L)
-
Ethylene oxide (400-500 parts by mass)
-
Water
-
-
Procedure:
-
In a 5000 L Grignard reaction kettle, add chlorobutane, magnesium chips, and bromoethane. Heat to 60°C to initiate the reaction.
-
Introduce acetylene gas to the reaction kettle to form monoethynyl magnesium chloride.
-
In a separate 5000 L dropping kettle, prepare a solution of ethylene oxide in THF.
-
Slowly add the THF solution of ethylene oxide to the Grignard reagent at 0-10°C.
-
After the addition is complete, allow the reaction to proceed for 2 hours under insulation, with the temperature rising to 20-25°C.
-
Quench the reaction by adding water.
-
Transfer the reaction liquid to a rectifying tower to recover THF and obtain the target product.
-
-
Purification:
-
The product is purified by rectification (distillation).
-
Step 2: Conversion of 3-Butyn-1-ol to this compound
The conversion of the alcohol to the thiol is proposed to proceed via a two-step sequence: formation of a thioacetate ester followed by its hydrolysis. The Mitsunobu reaction is a suitable method for the first step.
The Mitsunobu reaction allows for the conversion of a primary alcohol to a thioester with inversion of configuration (though not relevant for this achiral substrate) using triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a suitable nucleophile, in this case, thioacetic acid.
Proposed Experimental Protocol: Synthesis of 3-Butynyl Thioacetate
-
Materials:
-
3-Butyn-1-ol
-
Triphenylphosphine (TPP)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 3-butyn-1-ol (1 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.) and thioacetic acid (1.5 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC, observing the formation of triphenylphosphine oxide as a solid byproduct.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane (15 volumes) and filter to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with water (2 x 15 mL), saturated aqueous sodium bicarbonate solution (to remove unreacted thioacetic acid), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude 3-butynyl thioacetate can be purified by column chromatography on silica gel.
-
The final step is the hydrolysis of the thioacetate ester to the desired thiol. This can be achieved under basic conditions, for example, using sodium hydroxide in ethanol.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Butynyl thioacetate
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Degassed 2 M HCl solution
-
Degassed diethyl ether
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3-butynyl thioacetate in ethanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of sodium hydroxide in water dropwise.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature and neutralize with degassed 2 M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere and extract with degassed diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Due to its likely volatile nature, the crude this compound should be purified by distillation under reduced pressure. Care should be taken due to the potential for strong odors.
-
Purification of this compound
The final product, this compound, is expected to be a volatile liquid with a strong, unpleasant odor. Therefore, purification should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Distillation
Distillation under reduced pressure is the recommended method for purifying this compound. This technique allows for the purification of volatile compounds at a lower temperature, minimizing the risk of decomposition.
General Protocol: Distillation of a Volatile Product
-
Apparatus:
-
Round-bottom flask
-
Distillation head with a condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Vacuum source and gauge
-
-
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound in the round-bottom flask.
-
Slowly apply vacuum to the system.
-
Gently heat the flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the purified this compound.
-
Data Presentation
Table 1: Synthesis of 3-Butyn-1-ol
| Starting Material | Method | Product | Yield | Boiling Point | Reference |
| 3-Chloro-2-buten-1-ol | Reaction with NaNH2 in liquid NH3 | 2-Butyn-1-ol | 75-85% | 55°C / 8 mm Hg | [1] |
| Acetylene and Ethylene Oxide | Grignard Reaction | 3-Butyne-1-ol | High (not specified) | Not specified | [2] |
Table 2: Proposed Synthesis of this compound
| Step | Reaction | Key Reagents | Expected Product | Purification Method |
| 1 | Mitsunobu Reaction | 3-Butyn-1-ol, TPP, DIAD/DEAD, Thioacetic Acid | 3-Butynyl Thioacetate | Column Chromatography |
| 2 | Hydrolysis | 3-Butynyl Thioacetate, NaOH | This compound | Distillation |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Purification workflow for this compound.
References
Spectroscopic characterization of 3-Butyne-1-thiol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 3-butyne-1-thiol, a bifunctional molecule of interest in synthetic chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and known spectroscopic trends.
Table 1: Predicted ¹H NMR Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7 | Triplet | 2H | -CH₂-SH |
| ~2.4 | Triplet | 2H | -C≡C-CH₂- |
| ~2.0 | Triplet | 1H | ≡C-H |
| ~1.4 | Triplet | 1H | -SH |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~83 | -C ≡C-H |
| ~70 | -C≡C -H |
| ~25 | -C H₂-SH |
| ~20 | -C≡C-C H₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| ~2950-2850 | Medium | C-H stretch | Alkane |
| ~2600-2550 | Weak | S-H stretch | Thiol |
| ~2120 | Medium, Sharp | C≡C stretch | Alkyne |
| ~1450 | Medium | C-H bend | Alkane |
| ~650 | Strong, Broad | ≡C-H bend | Terminal Alkyne |
Table 4: Predicted Mass Spectrometry (EI) Data for this compound
| m/z | Predicted Relative Intensity | Possible Fragment |
| 86 | Moderate | [M]⁺ (Molecular Ion) |
| 85 | High | [M-H]⁺ |
| 53 | High | [M-SH]⁺ |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean 5 mm NMR tube.
-
If the sample is sensitive to oxidation, it may be beneficial to purge the sample with an inert gas like nitrogen or argon.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (Direct Infusion or GC-MS):
-
Direct Infusion: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Dilute the sample in a volatile solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.
-
-
Ionization and Analysis:
-
Utilize Electron Ionization (EI) to generate fragments.
-
The ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualizations
The following diagrams illustrate the structure, experimental workflow, and a key spectroscopic feature of this compound.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Caption: Predicted n+1 splitting pattern for the methylene protons adjacent to the thiol group in the ¹H NMR spectrum.
References
Commercial Availability and Technical Guide for 3-Butyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Butyne-1-thiol
This compound is a bifunctional organic compound featuring a terminal alkyne and a primary thiol group. This unique structure makes it a valuable reagent in various chemical synthesis and bioconjugation applications, particularly in the realm of drug discovery and development. The terminal alkyne allows for participation in "click chemistry" reactions, such as the thiol-yne reaction, providing a highly efficient and specific method for forming stable thioether linkages. The thiol group, on the other hand, can engage in a variety of reactions, including disulfide bond formation and Michael additions. Its distinct functionalities make it a versatile building block for the synthesis of more complex molecules and for the modification of biomolecules.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers, primarily catering to the research and development market. The availability, purity, and pricing can vary between suppliers. Below is a summary of key suppliers and their offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | But-3-yne-1-thiol | 77213-87-7 | ≥95% | 50 mg, 100 mg, 250 mg, 1 g |
| BLD Pharmatech Co., Ltd. (via Sigma-Aldrich) | But-3-yne-1-thiol | 77213-87-7 | 95% | Not specified |
Note: Pricing information is subject to change and should be verified on the respective supplier's website. The purity levels stated are as reported by the suppliers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, based on data from PubChem.
| Property | Value |
| Molecular Formula | C4H6S[1] |
| IUPAC Name | but-3-yne-1-thiol[1] |
| CAS Number | 77213-87-7[1] |
| Molecular Weight | 86.16 g/mol |
| Appearance | Liquid |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C |
Key Applications in Research and Drug Development
The unique chemical properties of this compound make it a valuable tool in several areas of scientific research, particularly in bioconjugation and materials science.
Thiol-Yne "Click" Chemistry
The most prominent application of this compound is its participation in the thiol-yne reaction, a type of "click" chemistry. This reaction involves the addition of a thiol to an alkyne, typically initiated by radicals or UV light, to form a vinyl sulfide. A key feature of the thiol-yne reaction is that a second thiol can add to the initial vinyl sulfide product, leading to a dithioether.[2][3][4] This allows for the creation of crosslinked structures or the introduction of multiple functionalities. The reaction is known for its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for bioconjugation.[2][5]
Bioconjugation and Protein Labeling
The thiol-yne reaction involving this compound can be employed for the site-specific modification of proteins and other biomolecules. By genetically incorporating an unnatural amino acid containing an alkyne group into a protein, this compound can be used to attach probes, drugs, or other molecules of interest.[6] This approach offers a high degree of control over the location of the modification, which is crucial for preserving the biological activity of the protein.
Synthesis of Functional Materials
In polymer chemistry, the thiol-yne reaction is utilized to synthesize polymers with unique architectures, such as dendrimers and hyperbranched polymers. The ability of the alkyne to react with two thiol groups allows for the creation of cross-linked networks with high functional density.
Experimental Protocols
General Protocol for Radical-Initiated Thiol-Yne Reaction
Materials:
-
This compound
-
Alkyne-containing substrate
-
Radical initiator (e.g., AIBN, triethylborane)
-
Anhydrous, degassed solvent (e.g., THF, dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the alkyne-containing substrate and a stoichiometric equivalent (for mono-addition) or excess (for di-addition) of this compound in the anhydrous, degassed solvent in a reaction vessel under an inert atmosphere.
-
Add a catalytic amount of the radical initiator.
-
Irradiate the mixture with a UV lamp (if using a photoinitiator) or heat to the appropriate temperature for the chosen thermal initiator.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the product using column chromatography or other appropriate purification methods.
General Protocol for Protein Labeling via Thiol-Reactive Probes (Adapted for this compound Analogs)
This protocol describes the general steps for labeling a protein with a thiol-reactive probe. To use this compound in this context, it would typically be derivatized to carry a reporter group (e.g., a fluorophore) and a thiol-reactive moiety (e.g., a maleimide).
Materials:
-
Thiol-containing protein (e.g., containing cysteine residues)
-
This compound derivative with a thiol-reactive group
-
Reaction buffer (e.g., PBS, pH 7.2-7.5, degassed)
-
Reducing agent (e.g., TCEP, DTT) to reduce disulfide bonds if necessary
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the degassed reaction buffer.
-
If necessary, reduce disulfide bonds by adding a reducing agent and incubating for a specified time.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
Dissolve the this compound derivative in a compatible solvent (e.g., DMSO).
-
Add the thiol-reactive probe solution to the protein solution in a specific molar ratio.
-
Incubate the reaction mixture at room temperature or 4°C for a designated period, protected from light if the probe is light-sensitive.
-
Separate the labeled protein from the unreacted probe using size-exclusion chromatography or a similar purification method.
-
Characterize the degree of labeling using spectrophotometry or mass spectrometry.
Role in Signaling Pathways
While this compound itself is not a known signaling molecule, the thiol group is a critical functional group in many biological signaling pathways. Thiol-containing molecules, such as cysteine residues in proteins and glutathione, are central to cellular redox signaling. The reversible oxidation of thiols to disulfides or other oxidized forms can act as a molecular switch, modulating protein function and signal transduction.
The introduction of a this compound moiety onto a biological molecule could potentially be used to probe or perturb these thiol-dependent signaling pathways. For example, a drug candidate functionalized with this compound could be designed to interact with specific cysteine residues on a target protein, thereby modulating its activity.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. As with many thiols, it is likely to have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
References
- 1. But-3-yne-1-thiol | C4H6S | CID 12602830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 3. daneshyari.com [daneshyari.com]
- 4. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Thiol-yne radical reaction mediated site-specific protein labeling via genetic incorporation of an alkynyl-L-lysine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Butyne-1-thiol: Safety, Handling, and Storage Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and storage of 3-Butyne-1-thiol. The content is intended for use by trained professionals in a laboratory or research setting. All procedures should be conducted in accordance with institutional and national safety regulations.
Chemical and Physical Properties
This compound is a bifunctional molecule containing both a terminal alkyne and a primary thiol group. These functional groups dictate its chemical reactivity and are key to its utility in various synthetic applications, particularly in "click chemistry" and bioconjugation.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆S | PubChem |
| Molecular Weight | 86.16 g/mol | PubChem |
| IUPAC Name | but-3-yne-1-thiol | PubChem |
| CAS Number | 77213-87-7 | PubChem |
| Appearance | Not available (likely a colorless liquid with a strong odor) | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available (likely soluble in organic solvents) | Inferred |
| pKa | Not available (estimated to be around 10 for the thiol proton) | Inferred from general thiol properties |
Safety and Hazard Information
2.1. GHS Hazard Classification (Predicted)
-
Flammable Liquids: Category 2 or 3
-
Acute Toxicity, Oral: Category 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
2.2. Hazard Statements (Predicted)
-
H225 or H226: Highly flammable liquid and vapor / Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
2.3. Precautionary Statements (Recommended)
A comprehensive list of recommended precautionary statements is provided in the table below.
Table 2: Recommended Precautionary Statements for this compound
| Category | P-Statement | Description |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P233 | Keep container tightly closed. | |
| P240 | Ground/bond container and receiving equipment. | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment. | |
| P242 | Use only non-sparking tools. | |
| P243 | Take precautionary measures against static discharge. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| P370+P378 | In case of fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P403+P235 | Store in a well-ventilated place. Keep cool. | |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling and Personal Protective Equipment (PPE)
Due to its predicted flammability and toxicity, this compound must be handled with stringent safety precautions.
-
Engineering Controls: Work in a well-ventilated chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.
-
Storage Protocols
Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area. The storage area should be designated for flammable liquids.
-
Containers: Keep the container tightly closed and upright to prevent leakage.
-
Incompatible Materials: Store away from strong oxidizing agents, strong bases, and sources of ignition.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.
Reactivity and Stability
-
Reactivity: The thiol group is nucleophilic and can be readily oxidized. The terminal alkyne is susceptible to addition reactions, most notably the thiol-yne "click" reaction.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition.
-
Incompatible Materials: Strong oxidizing agents, strong bases.
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and sulfur oxides.
Experimental Protocols
6.1. Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding alcohol, 3-Butyn-1-ol, via a two-step process involving activation of the alcohol and subsequent displacement with a thiolating agent. A common and effective method is the Mitsunobu reaction.
6.1.1. Step 1: Synthesis of 3-Butyn-1-ol
A practical synthesis of 3-butyn-1-ol involves the reaction of the Grignard reagent of acetylene with ethylene oxide.[1]
6.1.2. Step 2: Conversion of 3-Butyn-1-ol to this compound via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary alcohol to a thiol with inversion of configuration (though not relevant for this achiral molecule).[2][3]
-
Reagents:
-
3-Butyn-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Thioacetic acid (CH₃COSH)
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Sodium hydroxide (NaOH) or sodium methoxide (NaOMe) for deprotection
-
Methanol (MeOH) as solvent for deprotection
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-Butyn-1-ol and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add thioacetic acid to the cooled solution.
-
Slowly add DIAD or DEAD dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction and purify the resulting thioacetate intermediate by column chromatography.
-
Dissolve the purified thioacetate in methanol.
-
Add a solution of sodium hydroxide or sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product.
-
Purify the final product, this compound, by distillation or column chromatography.
-
References
An In-depth Technical Guide to the Stability and Decomposition Pathways of 3-Butyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butyne-1-thiol is a bifunctional molecule of interest in various fields, including organic synthesis and materials science, due to the presence of both a terminal alkyne and a primary thiol group. Understanding its stability and decomposition pathways is critical for its proper handling, storage, and application. This technical guide provides a comprehensive overview of the known and inferred stability characteristics of this compound, detailing its potential decomposition under thermal, oxidative, and photolytic stress. Detailed experimental protocols for stability assessment and analysis are also provided, along with visualizations of key chemical pathways.
Introduction
This compound (C₄H₆S) is a volatile organic compound featuring a terminal alkyne and a primary thiol functional group. This unique combination allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules and polymers. However, the presence of these reactive moieties also predisposes the molecule to various degradation pathways, impacting its shelf-life and the purity of its derivatives. This guide aims to elucidate the factors influencing the stability of this compound and to outline its likely decomposition routes based on the established chemistry of thiols and alkynes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for developing appropriate analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₄H₆S | |
| Molecular Weight | 86.16 g/mol | |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa (Thiol) | ~10 | Inferred from similar primary thiols |
| Appearance | Likely a colorless liquid with a strong, unpleasant odor | Inferred from similar thiols |
| Solubility | Expected to be soluble in organic solvents |
Stability Profile
The stability of this compound is influenced by several factors, including temperature, exposure to light, and the presence of oxidizing agents. While specific quantitative stability data for this molecule is scarce in the literature, its stability profile can be inferred from the known behavior of its constituent functional groups.
Thermal Stability
Primary thiols can undergo thermal decomposition, primarily through C-S and C-C bond cleavage at elevated temperatures. For instance, the thermal decomposition of ethanethiol has been shown to proceed via three main pathways, yielding ethene and hydrogen sulfide, or various radical species. A similar set of reactions can be expected for this compound.
The terminal alkyne group is generally more thermally stable than the thiol group. However, at very high temperatures, it can undergo isomerization, polymerization, or decomposition.
Oxidative Stability
The thiol group is highly susceptible to oxidation.[1] In the presence of oxygen or other oxidizing agents, this compound is expected to readily oxidize. The primary oxidation product is the corresponding disulfide, 1,1'-(disulfanediyl)bis(but-3-yne). Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The rate of oxidation is generally pH-dependent, with thiolate anions (formed at higher pH) being more susceptible to oxidation.
Photolytic Stability
Thiols can be sensitive to UV light, which can induce the homolytic cleavage of the S-H bond to form a thiyl radical. This radical can then initiate a variety of reactions, including dimerization to the disulfide or addition to the alkyne moiety of another molecule, leading to polymerization.
Decomposition Pathways
Based on the general reactivity of thiols and alkynes, several decomposition pathways can be proposed for this compound.
Oxidative Decomposition
The most probable decomposition pathway under ambient conditions is oxidation of the thiol group. This can proceed through a series of steps, as illustrated in the diagram below.
References
Quantum Chemical Insights into 3-Butyne-1-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the conformational landscape and electronic properties of 3-Butyne-1-thiol, a molecule of interest due to its potential for intramolecular interactions. The information presented herein is derived from a detailed study combining microwave spectroscopy and high-level quantum chemical calculations, providing a foundational understanding for its application in further research and development.
Core Findings: Conformational Analysis
Quantum chemical calculations have been instrumental in elucidating the conformational preferences of this compound. These studies, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have identified five possible conformers.[1] Of these, two have been experimentally observed and are of primary interest.
The most stable conformer is characterized by a synclinal arrangement of the S-C1-C2-C3 atoms. This conformation is stabilized by a weak intramolecular hydrogen bond between the hydrogen atom of the thiol group and the π-electrons of the carbon-carbon triple bond.[1][2][3] The second observed conformer possesses an antiperiplanar arrangement of the S-C1-C2-C3 atoms and is slightly higher in energy.[1][2][3] The energy difference between these two conformers has been experimentally estimated to be approximately 1.7(4) kJ mol⁻¹.[1][2][3]
Quantitative Data Summary
The relative energies of the five calculated conformers of this compound, as determined by various quantum chemical methods, are summarized below. Conformer V, the synclinal form with the S-H···π interaction, is the global minimum.
| Conformer | B3LYP/6-311++G(3df,2pd) | MP2/6-311++G(3df,2pd) | MP2/aug-cc-pVTZ | G3 |
| I | +3.98 | +6.53 | +6.50 | +5.68 |
| II | +0.66 | +2.63 | +2.96 | +2.02 |
| III | +8.43 | +8.64 | +8.79 | +7.99 |
| IV | +5.55 | +6.17 | +6.61 | +5.42 |
| V | 0.00 | 0.00 | 0.00 | 0.00 |
| All relative energies are given in kJ mol⁻¹.[1] |
The predicted components of the dipole moment along the principal inertial axes for the second lowest energy conformer (Conformer II) at the MP2/aug-cc-pVTZ level of theory are µa = 0.72 D, µb = 0.06 D, and µc = 0.65 D.[1]
Experimental and Computational Protocols
The foundational data for this guide is based on a combined experimental and computational approach.
Microwave Spectroscopy
The rotational spectrum of this compound was investigated using a Stark-modulation microwave spectrometer.[1] The experiments were conducted in the frequency range of 12.4-80.0 GHz. To enhance the spectral intensity, the Stark cell was cooled to approximately -10 °C using solid CO₂.[1] All handling of the substance was performed in a well-ventilated hood.[1]
Quantum Chemical Calculations
The computational analysis involved geometry optimizations of the five possible conformers of this compound. These calculations were performed using several theoretical methods and basis sets to ensure the reliability of the results.[1]
The primary methods employed were:
-
Density Functional Theory (DFT): Specifically, the B3LYP functional was used with the 6-311++G(3df,2pd) basis set.[1][2][3] This level of theory was also utilized for calculating vibrational frequencies and quartic centrifugal distortion constants.[1][2]
-
Møller-Plesset Perturbation Theory (MP2): Calculations were carried out at the MP2/6-311++G(3df,2pd) and MP2/aug-cc-pVTZ levels of theory.[1][2][3] The latter, being more computationally demanding, was used for geometry optimizations to predict ground-state rotational spectra.[1]
-
Gaussian-3 (G3) Theory: This composite method was also used to provide accurate energy predictions.[1][2][3]
Visualizing the Computational Workflow
The logical flow of the computational investigation into this compound's conformational space is depicted below.
References
3-Butyne-1-thiol: A Technical Guide on its Historical Context, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butyne-1-thiol is a bifunctional molecule containing both a terminal alkyne and a thiol group, making it a valuable building block in organic synthesis, materials science, and drug discovery. Its unique structure allows for selective modification at either the thiol or the alkyne, enabling its incorporation into a wide array of molecular architectures. This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of alkynyl thiols, detailed experimental protocols for the plausible synthesis of this compound, and a summary of its key physicochemical properties.
Historical Context and Discovery
The development of methods to introduce the thiol group, such as the reaction of alkyl halides with hydrosulfide salts or the hydrolysis of thioesters and isothiouronium salts, laid the groundwork for the synthesis of a wide variety of thiols. Concurrently, the chemistry of alkynes, particularly terminal alkynes, was extensively studied, leading to a rich collection of reactions for their preparation and functionalization.
The synthesis of molecules containing both a thiol and an alkyne functionality, such as this compound, likely emerged from the convergence of these two fields. The logical precursor for the synthesis of this compound is its corresponding alcohol, 3-butyne-1-ol. The synthesis of 3-butyne-1-ol itself has been a subject of interest, with methods like the reaction of acetylene with ethylene oxide being developed for its production on an industrial scale. The subsequent conversion of the alcohol to the thiol represents a standard functional group transformation in organic chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₄H₆S | [1] |
| Molecular Weight | 86.16 g/mol | [1] |
| CAS Number | 77213-87-7 | [1] |
| IUPAC Name | but-3-yne-1-thiol | [1] |
| SMILES | C#CCCS | [1] |
| InChI | InChI=1S/C4H6S/c1-2-3-4-5/h1,5H,3-4H2 | [1] |
| InChIKey | BCBDIPGKPAERPG-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid | [2] |
| Purity | 95% (typical) | [2] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [2] |
Plausible Synthetic Routes and Experimental Protocols
Given the lack of a specifically documented historical synthesis for this compound, a plausible and commonly employed strategy involves the conversion of the readily available precursor, 3-butyne-1-ol. Two general and effective methods for this transformation are presented below: the Mitsunobu reaction and a two-step tosylation-substitution sequence.
Synthesis of this compound from 3-Butyne-1-ol via the Mitsunobu Reaction
The Mitsunobu reaction provides a direct, one-pot conversion of a primary alcohol to a thiol using a phosphine, an azodicarboxylate, and a thiolating agent like thioacetic acid, followed by hydrolysis.
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-butyne-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Thiolation: Following the addition of the azodicarboxylate, thioacetic acid (1.2 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Hydrolysis: The crude thioacetate intermediate is dissolved in methanol, and a solution of sodium hydroxide (2.0 eq) in water is added. The mixture is stirred at room temperature for 4-6 hours.
-
Purification: The reaction mixture is neutralized with 1 M hydrochloric acid and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound is purified by distillation or column chromatography.
Caption: Workflow for the synthesis of this compound via the Mitsunobu reaction.
Synthesis of this compound from 3-Butyne-1-ol via Tosylation and Substitution
This two-step approach involves the activation of the alcohol as a tosylate, followed by nucleophilic substitution with a sulfur source.
Experimental Protocol:
Step 1: Synthesis of 3-Butynyl Tosylate
-
Reaction Setup: A flame-dried, round-bottom flask is charged with 3-butyne-1-ol (1.0 eq) and anhydrous pyridine or dichloromethane as the solvent. The flask is cooled to 0 °C in an ice bath.
-
Tosylation: p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise to the stirred solution, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at 0 °C for 4-6 hours and then allowed to stand at 4 °C overnight.
-
Workup: The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed sequentially with cold 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 3-butynyl tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: A round-bottom flask is charged with the crude 3-butynyl tosylate (1.0 eq) and a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Substitution: Sodium hydrosulfide (NaSH) (1.5 eq) or potassium thioacetate (1.5 eq) is added to the solution. The reaction mixture is stirred at room temperature or gently heated (50-60 °C) for 4-12 hours.
-
Workup (if using NaSH): The reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Workup and Hydrolysis (if using potassium thioacetate): The solvent is removed under reduced pressure. The residue is taken up in diethyl ether and water. The organic layer is separated, washed with brine, and dried. The resulting thioacetate is then hydrolyzed as described in the Mitsunobu protocol (section 3.1, step 5).
-
Purification: The crude this compound is purified by distillation or column chromatography.
Caption: Workflow for the synthesis of this compound via tosylation and substitution.
Signaling Pathways and Logical Relationships
The primary utility of this compound in a biological or drug development context lies in its ability to act as a versatile linker or building block. Its two reactive handles, the thiol and the alkyne, can participate in various bio-orthogonal "click" chemistry reactions.
Caption: Reactivity pathways of this compound's functional groups.
This dual reactivity allows for the precise and efficient conjugation of this compound to biomolecules, surfaces, or polymers. For instance, the thiol group can react with maleimides on proteins, while the alkyne group remains available for subsequent ligation with an azide-functionalized molecule via click chemistry. This orthogonal reactivity is a powerful tool in the construction of complex bioconjugates and advanced materials.
Conclusion
While the specific historical discovery of this compound is not well-documented, its synthesis is readily achievable through established and reliable methods in organic chemistry, primarily from its corresponding alcohol. The compound's bifunctional nature, possessing both a terminal alkyne and a thiol, makes it a highly valuable and versatile tool for researchers in chemistry, biology, and materials science. The detailed protocols and property data provided in this guide serve as a valuable resource for the synthesis, handling, and application of this important chemical building block.
References
Methodological & Application
Application Notes and Protocols for 3-Butyne-1-thiol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in bioconjugation, drug discovery, and materials science due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Bifunctional molecules like 3-butyne-1-thiol, which possess both a terminal alkyne for CuAAC and a thiol group for surface anchoring or further functionalization, are of significant interest. The thiol group can be used for attachment to gold surfaces, conjugation to maleimides, or participation in thiol-ene reactions.
However, the presence of a free thiol group in the CuAAC reaction is not innocuous. Emerging evidence indicates that thiols can participate in a competing copper-catalyzed reaction, leading to the formation of thiotriazole byproducts. This side reaction can complicate reaction outcomes, lead to false-positive results in screening assays, and reduce the yield of the desired triazole product. These application notes provide a detailed overview of this challenge and present protocols to mitigate the undesired reactivity of the thiol group in this compound during CuAAC reactions.
The Challenge: A Competing Thiol-Alkyne Reaction
While the desired CuAAC reaction involves the cycloaddition of an azide and a terminal alkyne, the presence of a thiol, such as in this compound, can lead to a copper-catalyzed azide-alkyne-thiol reaction. This side reaction results in the formation of a thiotriazole, an off-target product that can interfere with downstream applications, particularly in chemical proteomics where it can cause false-positive protein labeling.[1][2][3][4]
Quantitative Data on Thiol Side Reactions
The extent of the thiotriazole byproduct formation is dependent on the specific reaction conditions. While data for this compound is not extensively published, studies on cysteine-containing proteins provide valuable insights.
| Reactant/Condition | Byproduct Formation (Thiotriazole) | Notes |
| Bovine Serum Albumin (BSA) with a single free cysteine | ~10% | This provides a baseline for the extent of the side reaction with a protein.[1] |
| Increased TCEP concentration | Diminished | Higher concentrations of the reducing agent TCEP can suppress the oxidative C-S coupling.[2] |
| Presence of accelerating ligand (e.g., THPTA) | Tolerates up to 1 mM glutathione | Ligands can stabilize the Cu(I) catalyst and may help to favor the desired CuAAC pathway.[5] |
| Addition of sacrificial thiols (e.g., glutathione, cysteine) | Reduced | The sacrificial thiol can compete with the thiol of interest in the side reaction.[2][4] |
| Capping of free thiol with iodoacetamide (IAA) | Significantly reduced | Blocking the thiol group prevents its participation in the side reaction.[2] |
Strategies for Mitigation and Control
Several strategies can be employed to minimize the formation of the thiotriazole byproduct and enhance the yield of the desired triazole product.
| Strategy | Principle | Advantages | Disadvantages |
| Thiol Protection | The thiol group is chemically masked with a protecting group (e.g., S-acetyl) prior to the CuAAC reaction and deprotected afterward. | High specificity for the desired reaction; clean reaction profile. | Requires additional synthesis and deprotection steps; protecting group must be stable to CuAAC conditions and deprotection must be compatible with the triazole product. |
| Reaction Condition Optimization | |||
| - Use of Accelerating Ligands (e.g., THPTA) | Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalytic center and can accelerate the CuAAC reaction, potentially outcompeting the side reaction.[5] | Simple to implement; can improve reaction rates and yields. | May not completely eliminate the side reaction. |
| - Addition of Sacrificial Thiols | A simple, non-interfering thiol (e.g., glutathione) is added in excess to quench the reactive intermediates that lead to the thiotriazole byproduct.[2][4] | Easy to add to the reaction mixture. | Requires careful optimization of the concentration of the sacrificial thiol; may complicate purification. |
| - Increased Reducing Agent | Higher concentrations of reducing agents like TCEP can help to prevent the oxidative step required for the C-S cross-coupling.[2] | Can be effective in reducing the side reaction. | High concentrations of some reducing agents can interfere with the CuAAC reaction. |
| Control Experiments | |||
| - Thiol Capping | The thiol group is irreversibly capped with a reagent like iodoacetamide (IAA) before the CuAAC reaction.[2] | Allows for the determination of the extent of the thiol-related side reaction by comparing with the uncapped reaction. | Not a strategy for synthesis of the desired thiol-containing product, but for analytical purposes. |
Experimental Protocols
Protocol 1: CuAAC with a Protected Thiol (S-acetyl-3-butyne-1-thiol)
This protocol involves the protection of the thiol group as a thioacetate, which is generally stable to CuAAC conditions and can be cleaved post-cycloaddition.
Part A: Synthesis of S-(but-3-yn-1-yl) ethanethioate
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield S-(but-3-yn-1-yl) ethanethioate.
Part B: CuAAC Reaction
-
In a suitable vial, dissolve the azide-containing molecule (1.0 eq) and S-(but-3-yn-1-yl) ethanethioate (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part C: Deprotection of the S-acetyl Group
-
Dissolve the S-acetylated triazole product in methanol.
-
Add a solution of sodium methoxide (1.5 eq) in methanol.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction with an acidic resin (e.g., Amberlyst 15) until the pH is ~7.
-
Filter off the resin and concentrate the filtrate to obtain the final product with a free thiol group.
Protocol 2: CuAAC with Unprotected this compound (Mitigation Strategy)
This protocol is adapted for bioconjugation and aims to minimize the side reaction without thiol protection.
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a solution of this compound to the desired final concentration (typically 2-10 equivalents relative to the biomolecule).
-
Prepare a premixed solution of CuSO4 and THPTA in water. A 1:5 molar ratio of Cu:THPTA is recommended.
-
Add the CuSO4/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours on a rotator.
-
Quench the reaction by adding EDTA to a final concentration of 5-10 mM to chelate the copper.
-
Purify the conjugated product from excess reagents using an appropriate method for the biomolecule (e.g., dialysis, size-exclusion chromatography, or precipitation).
Caution: It is highly recommended to analyze the final product by mass spectrometry to check for the presence of the thiotriazole byproduct.
Protocol 3: Control Experiment - Thiol Capping
This protocol helps to determine the extent of the thiol-mediated side reaction in your specific system.
-
Dissolve your thiol-containing alkyne (e.g., this compound or a cysteine-containing peptide) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add iodoacetamide (IAA) in a 10-fold molar excess over the thiol.
-
Incubate at room temperature for 1 hour in the dark.
-
Quench any remaining IAA by adding a small amount of a thiol-containing scavenger like DTT or β-mercaptoethanol.
-
Proceed with the CuAAC reaction as described in Protocol 2.
-
Compare the results (e.g., product distribution, presence of byproducts by mass spectrometry) with the reaction performed without prior thiol capping. A significant reduction in side products in the capped sample indicates their origin from the free thiol.[2]
Visualizations
Conclusion and Recommendations
The use of this compound in CuAAC reactions offers exciting possibilities for creating multifunctional molecules and materials. However, researchers must be aware of the potential for a copper-catalyzed azide-alkyne-thiol side reaction. For applications where a pure, well-defined product is essential, protecting the thiol group prior to the CuAAC reaction is the most robust strategy. For bioconjugation, where additional steps may be undesirable, optimizing the reaction conditions with accelerating ligands, sacrificial thiols, and appropriate concentrations of reducing agents can help to minimize the formation of the thiotriazole byproduct. It is strongly recommended to perform control experiments and to thoroughly characterize the reaction products using techniques such as mass spectrometry to ensure the desired outcome. By understanding and addressing the reactivity of the thiol group, researchers can successfully leverage the dual functionality of this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Yne Click Chemistry Using 3-Butyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting thiol-yne click chemistry reactions utilizing 3-Butyne-1-thiol. This powerful and versatile reaction enables the efficient formation of vinyl thioethers and dithioethers, finding broad applications in materials science, bioconjugation, and drug development.
Introduction to Thiol-Yne Click Chemistry
The thiol-yne reaction is a type of "click chemistry" that involves the addition of a thiol (-SH) to an alkyne (-C≡C-).[1] This reaction can proceed via a radical-mediated or a nucleophilic mechanism. The radical-mediated pathway, often initiated by UV light or a thermal initiator, is particularly attractive due to its high efficiency, tolerance to various functional groups, and mild reaction conditions.[2][3]
A key feature of the thiol-yne reaction is the potential for a sequential double addition. In the first step, a thiol adds to the alkyne to form a vinyl sulfide. This vinyl sulfide can then react with a second thiol to yield a 1,2-dithioether.[1] This step-wise addition allows for the creation of highly cross-linked networks in polymerization reactions.[2]
Key Advantages of Thiol-Yne Click Chemistry:
-
High Efficiency and Yield: Reactions typically proceed to high conversion with minimal side products.
-
Mild Reaction Conditions: Can be conducted at room temperature and often in aqueous solutions, making it suitable for biological applications.[4]
-
Functional Group Tolerance: Compatible with a wide range of functional groups, enabling its use in complex molecular systems.
-
Metal-Free Options: Photoinitiated radical reactions avoid the use of potentially cytotoxic metal catalysts.[3]
-
Versatility: Applicable in diverse fields including polymer synthesis, surface modification, and bioconjugation.[2][5]
Reaction Mechanism and Pathways
The radical-mediated thiol-yne reaction with this compound proceeds through a free-radical chain mechanism. The process can be broken down into the following key steps:
-
Initiation: A radical initiator (e.g., a photoinitiator under UV irradiation or a thermal initiator) abstracts a hydrogen atom from a thiol, generating a thiyl radical.
-
Propagation (First Addition): The thiyl radical adds across the alkyne of this compound, forming a vinyl sulfide radical. This is followed by chain transfer with another thiol molecule to yield the vinyl sulfide product and regenerate a thiyl radical.
-
Propagation (Second Addition): The newly formed vinyl sulfide can undergo a second thiol addition. A thiyl radical adds to the double bond of the vinyl sulfide, creating a dithioether radical. Subsequent chain transfer with another thiol molecule yields the final dithioether product and regenerates a thiyl radical.
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Self-Assembled Monolayer (SAM) Formation with 3-Butyne-1-thiol on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the formation and functionalization of self-assembled monolayers (SAMs) using 3-Butyne-1-thiol on gold surfaces. The terminal alkyne group of the this compound SAM serves as a versatile platform for the covalent attachment of a wide range of molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the controlled functionalization of gold surfaces, a critical step in the development of biosensors, drug delivery systems, and other advanced biomaterials.
Overview of this compound SAM Formation
The formation of a this compound SAM on a gold surface is a spontaneous process driven by the strong affinity of sulfur for gold. This results in a well-ordered, covalent attachment of the thiol molecules to the gold substrate, creating a surface terminated with reactive alkyne groups.
Key Characteristics and Applications
The primary application of this compound SAMs is to provide a "clickable" surface for the subsequent immobilization of molecules containing an azide functional group. This bio-orthogonal reaction is highly specific and efficient, enabling the attachment of complex molecules such as peptides, proteins, nucleic acids, and small molecule drugs under mild conditions.
Quantitative Data Summary
While specific quantitative data for this compound SAMs are not extensively published, the following tables provide expected and comparative values based on data for similar short-chain and alkyne-terminated SAMs on gold.
Table 1: Expected Surface Properties of this compound SAM on Gold
| Parameter | Expected Value | Characterization Method | Notes |
| Water Contact Angle (Static) | 60° - 75° | Contact Angle Goniometry | The presence of the terminal alkyne group makes the surface more hydrophilic than a methyl-terminated SAM. |
| Ellipsometric Thickness | 0.5 - 1.0 nm | Ellipsometry | The thickness is dependent on the molecular tilt and packing density. |
| Surface Composition (C 1s / Au 4f ratio) | ~0.5 - 1.0 | X-ray Photoelectron Spectroscopy (XPS) | This ratio is indicative of monolayer formation and surface coverage. |
Table 2: Comparative Data for Alkyne-Terminated vs. Thiol-Terminated SAMs
| Property | C18-Alkyne SAM on Gold | C18-Thiol SAM on Gold | Reference |
| Static Water Contact Angle | 102 ± 2° | 111 ± 1° | [1] |
| Ellipsometric Thickness | 1.8 ± 0.1 nm | 2.2 ± 0.1 nm | [1] |
| Relative Packing Density | ~74% | 100% | [1] |
Note: The data in Table 2 is for long-chain (C18) SAMs and illustrates the general trend of alkyne-terminated SAMs having a slightly lower contact angle and thickness due to lower packing density compared to their alkanethiol counterparts[1].
Experimental Protocols
This section provides detailed protocols for the formation of this compound SAMs and their subsequent functionalization using a CuAAC click reaction.
Protocol for this compound SAM Formation
This protocol outlines the steps for creating a self-assembled monolayer of this compound on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Rinse the substrates thoroughly with DI water.
-
Rinse with anhydrous ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrates in the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent evaporation and contamination.
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
The SAM-modified substrates are now ready for characterization or further functionalization.
-
Protocol for Surface Characterization
a) Contact Angle Goniometry:
-
Place a droplet of deionized water (typically 1-5 µL) onto the SAM-modified surface.
-
Measure the static contact angle at the liquid-solid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
b) Ellipsometry:
-
Measure the optical properties (Psi and Delta) of the bare gold substrate before SAM formation.
-
After SAM formation, measure the optical properties of the modified surface.
-
Model the acquired data using appropriate software to determine the thickness of the organic layer, assuming a refractive index of ~1.45 for the SAM.
c) X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey spectra to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, and C 1s regions.
-
The presence of a C 1s peak and a shifted S 2p peak (to ~162 eV for bound thiolate) confirms the presence of the SAM. The C 1s/Au 4f ratio can be used to estimate surface coverage.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the SAM Surface
This protocol describes the "clicking" of an azide-containing molecule to the this compound functionalized surface.
Materials:
-
This compound SAM-modified gold substrate
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS) or appropriate reaction buffer
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Prepare Stock Solutions:
-
Azide-molecule solution (e.g., 10 mM in a suitable solvent).
-
CuSO₄ solution (e.g., 50 mM in DI water).
-
Sodium ascorbate solution (e.g., 100 mM in DI water, freshly prepared).
-
THPTA ligand solution (e.g., 50 mM in DI water).
-
-
Prepare Click Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction cocktail. For a 1 mL final volume, the following can be used as a starting point:
-
800 µL of PBS buffer.
-
10 µL of the azide-molecule stock solution (final concentration ~100 µM).
-
20 µL of the CuSO₄ stock solution (final concentration 1 mM).
-
20 µL of the THPTA stock solution (final concentration 1 mM).
-
Vortex the mixture.
-
Add 50 µL of the freshly prepared sodium ascorbate solution (final concentration 5 mM) to initiate the reaction.
-
-
-
Surface Reaction:
-
Immediately apply the click reaction mixture to the this compound SAM-modified gold surface. Ensure the entire surface is covered.
-
Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.
-
-
Rinsing and Drying:
-
Rinse the surface sequentially with DI water, ethanol, and again with DI water.
-
Dry the surface under a gentle stream of nitrogen gas.
-
The functionalized surface is now ready for analysis.
-
Visualizations
Diagrams
Caption: Workflow for the formation and characterization of a this compound SAM on a gold substrate.
Caption: Schematic of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) on a this compound SAM.
Caption: Logical relationship of characterization techniques for this compound SAMs.
References
Application Notes and Protocols for Biomolecule Conjugation with 3-Butyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of 3-Butyne-1-thiol to biomolecules. This compound is a valuable bifunctional linker that introduces a terminal alkyne group onto a biomolecule. This alkyne handle can then be utilized for subsequent modifications via "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of a wide range of functionalities including fluorophores, biotin, polyethylene glycol (PEG), or drug molecules.
The primary method for conjugating this compound to biomolecules, particularly proteins and antibodies, involves the reaction of its thiol group with a maleimide-activated biomolecule. This approach offers high selectivity for cysteine residues or for primary amines that have been modified to display a maleimide group.
Data Presentation
The efficiency of the thiol-maleimide conjugation, a key step in attaching this compound, is influenced by factors such as pH, temperature, and the molar ratio of reactants. While specific quantitative data for this compound is not extensively published, the following table summarizes typical conjugation efficiencies observed for thiol-maleimide reactions under optimized conditions.
| Biomolecule | Reactive Group | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Typical Conjugation Efficiency (%) | Reference |
| Protein (general) | Cysteine Thiol | 10:1 - 20:1 | 7.0-7.5 | 25 | 2 hours | > 90% | [1][2][3] |
| Antibody (reduced) | Cysteine Thiol | 10:1 - 20:1 | 7.0-7.5 | 4 | Overnight | > 90% | [1][4] |
| Peptide | Cysteine Thiol | 1.1:1 - 5:1 | 6.5-7.5 | 25 | 1-2 hours | > 95% | [5] |
| Amine-modified Oligonucleotide (via Maleimide-NHS ester crosslinker) | Introduced Thiol | 10:1 - 20:1 | 7.2-7.5 | 25 | 2-4 hours | Variable | [6][7] |
Experimental Protocols
Two primary strategies are presented for the conjugation of this compound to biomolecules:
Protocol 1: Conjugation to Cysteine Residues in Proteins/Peptides. This protocol is suitable for biomolecules that have accessible cysteine residues.
Protocol 2: Conjugation to Primary Amines (e.g., Lysine Residues) via a Heterobifunctional Crosslinker. This protocol is for biomolecules lacking accessible cysteines but possessing primary amines.
Protocol 1: Conjugation of this compound to Cysteine Residues
This protocol describes the conjugation of this compound to a protein or peptide containing free cysteine residues. If the cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.
Materials:
-
Biomolecule (Protein/Peptide) with free Cysteine(s)
-
This compound
-
Maleimide activation reagent (e.g., Maleimide-PEG-NHS ester if modifying amines first, or a protein that is already maleimide-activated)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[1][3]
-
Reducing agent (if required): Tris(2-carboxyethyl)phosphine (TCEP)[1][3][4]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
Procedure:
1. Biomolecule Preparation (Disulfide Reduction - Optional):
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, dissolve the biomolecule in Reaction Buffer.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP by dialysis or using a desalting column equilibrated with degassed Reaction Buffer.
2. Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
3. Activation of Biomolecule with Maleimide (if not already activated):
-
This step is for proteins where a maleimide group needs to be introduced. A common method is to use a heterobifunctional linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to react with primary amines (lysine residues).
-
Dissolve the biomolecule (1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl).
-
Add a 10-20 fold molar excess of the NHS-ester functionalized maleimide linker (e.g., SMCC) dissolved in DMSO or DMF.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Remove excess crosslinker using a desalting column equilibrated with Reaction Buffer (pH 7.2-7.5).
4. Conjugation Reaction:
-
To the maleimide-activated biomolecule solution (1-10 mg/mL in Reaction Buffer), add a 10-20 fold molar excess of the 10 mM this compound stock solution.[1]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[1]
5. Quenching of Unreacted Maleimides:
-
Add a final concentration of 1-10 mM L-cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
6. Purification of the Conjugate:
-
Remove excess this compound and quenching reagents by size-exclusion chromatography, dialysis, or HPLC.[3]
7. Characterization:
-
The successful conjugation can be confirmed by mass spectrometry (observing an increase in mass corresponding to the addition of this compound) or by a downstream click reaction with an azide-containing fluorescent dye followed by SDS-PAGE analysis.
Protocol 2: Conjugation of this compound to Primary Amines via a Heterobifunctional Crosslinker
This protocol is designed for biomolecules such as antibodies or proteins where accessible cysteine residues are not available, but primary amines (from lysine residues) are. A heterobifunctional crosslinker containing both an NHS ester (to react with amines) and a maleimide (to react with the thiol of this compound) is used.
Materials:
-
Biomolecule (Protein/Antibody) with primary amines
-
This compound
-
Heterobifunctional crosslinker (e.g., SMCC, Sulfo-SMCC)
-
Amine-Reactive Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0.[8]
-
Thiol-Reactive Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5, degassed.[1]
-
Quenching Reagent: Tris buffer or glycine.[8]
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[3]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[9]
Procedure:
1. Maleimide-Activation of the Biomolecule:
-
Dissolve the biomolecule (2-10 mg/mL) in Amine-Reactive Buffer.
-
Prepare a stock solution of the NHS-ester-maleimide crosslinker (e.g., SMCC) in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the crosslinker to the biomolecule solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding Tris buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Remove excess crosslinker and quenching buffer using a desalting column or dialysis, exchanging into the Thiol-Reactive Buffer.
2. Preparation of this compound Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
3. Conjugation Reaction:
-
To the maleimide-activated biomolecule, add a 10-50 fold molar excess of the 10 mM this compound stock solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent thiol oxidation.[1]
4. Purification of the Conjugate:
-
Remove excess this compound by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
5. Characterization:
-
Confirm conjugation using mass spectrometry or by performing a subsequent click reaction with an azide-functionalized reporter molecule.
Mandatory Visualizations
Caption: Workflow for conjugating this compound to biomolecules.
Caption: Chemical logic for this compound conjugation and application.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 5. bachem.com [bachem.com]
- 6. nbinno.com [nbinno.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: 3-Butyne-1-thiol as a Linker for Surface Modification of Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butyne-1-thiol is a bifunctional molecule that serves as a versatile linker for the surface modification of various materials. Its thiol group (-SH) provides a strong anchor to noble metal surfaces, most notably gold, forming a stable self-assembled monolayer (SAM). The terminal alkyne group (-C≡CH) then presents a reactive handle for subsequent functionalization via the highly efficient and specific thiol-yne "click" reaction. This methodology allows for the covalent attachment of a wide range of molecules, including biomolecules, polymers, and small organic compounds, enabling the tailored design of surfaces for applications in biosensing, drug delivery, and materials science.
The thiol-yne reaction is a form of "click chemistry," characterized by its high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often proceeding under UV irradiation or with base catalysis.[1] This makes it particularly suitable for the immobilization of sensitive biological molecules.
Principle of Surface Modification using this compound
The surface modification strategy using this compound is a two-step process:
-
Formation of a Self-Assembled Monolayer (SAM): this compound molecules spontaneously adsorb onto a gold surface from solution. The sulfur-gold interaction is strong, leading to the formation of a dense, organized monolayer with the butynyl groups oriented away from the surface.[2]
-
Thiol-Yne Click Reaction: The alkyne-terminated surface is then reacted with a thiol-containing molecule of interest. This reaction, typically initiated by UV light or a suitable catalyst, results in the formation of a stable vinyl sulfide linkage, covalently attaching the molecule to the surface.[1][3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound from its corresponding alcohol, 3-butyn-1-ol, via a tosylate intermediate.
Materials:
-
3-Butyn-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Diethyl ether
-
Sodium hydrosulfide (NaSH)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of 3-Butyn-1-yl Tosylate
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-butyn-1-ol (1 equivalent) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours.
-
Quench the reaction by adding cold 1 M HCl.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-butyn-1-yl tosylate.
Step 2: Synthesis of this compound
-
Dissolve the 3-butyn-1-yl tosylate (1 equivalent) in DMF.
-
Add sodium hydrosulfide (1.5 equivalents) and stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure to obtain this compound.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol details the formation of a this compound SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
Absolute ethanol, spectroscopic grade
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Gold Substrate Cleaning:
-
Immerse the gold substrates in Piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold substrates into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[4]
-
After incubation, remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
The alkyne-functionalized substrates are now ready for the thiol-yne click reaction.
-
Protocol 3: Thiol-Yne Click Reaction for Surface Functionalization
This protocol describes the photoinitiated thiol-yne click reaction to immobilize a thiol-containing molecule onto the this compound modified surface.
Materials:
-
This compound modified gold substrate (from Protocol 2)
-
Thiol-containing molecule of interest (e.g., a cysteine-containing peptide, a thiol-terminated polymer)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Suitable solvent (e.g., tetrahydrofuran - THF, or an appropriate buffer for biomolecules)
-
UV lamp (365 nm)
Procedure:
-
Prepare a solution of the thiol-containing molecule (e.g., 10 mM) and the photoinitiator (e.g., 1-2 wt%) in the chosen solvent.
-
Place the this compound modified substrate in the solution.
-
Expose the substrate to UV light (365 nm) for 30-60 minutes. The exact time may require optimization.
-
After irradiation, remove the substrate and rinse it extensively with the solvent used for the reaction to remove unreacted molecules and photoinitiator.
-
Dry the functionalized substrate under a gentle stream of nitrogen gas.
Characterization and Data Presentation
The successful modification of the surface at each stage can be verified using various surface-sensitive analytical techniques. The following tables present expected quantitative data from these characterization methods.
Table 1: Surface Characterization Data
| Stage of Modification | Water Contact Angle (°) | Surface Elemental Composition (XPS, Atomic %) |
| Clean Gold | 10 - 20 | Au: ~100% |
| After this compound SAM | 60 - 70 | Au, C, S |
| After Thiol-Yne Click Reaction | Varies depending on the immobilized molecule | Au, C, S, and other elements from the molecule (e.g., N, O) |
Table 2: Example XPS Data for a this compound SAM on Gold
| Element | Binding Energy (eV) | Atomic Concentration (%) |
| Au 4f | ~84.0 | 40 - 50 |
| C 1s | ~285.0 | 40 - 50 |
| S 2p | ~162.0 | 5 - 10 |
Note: The S 2p binding energy at ~162 eV is characteristic of a thiolate bond to gold.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound from 3-butyn-1-ol.
Experimental Workflow for Surface Modification
Caption: Workflow for surface modification.
Chemical Principle of Surface Functionalization
Caption: Chemical principle of functionalization.
References
Application of 3-Butyne-1-thiol in the Synthesis of Dendrimers: A Detailed Guide
Introduction
3-Butyne-1-thiol is a versatile bifunctional molecule increasingly utilized in the construction of complex macromolecular architectures, particularly dendrimers. Its terminal alkyne and thiol functionalities allow for highly efficient and orthogonal "click" chemistry reactions, primarily the thiol-yne reaction. This powerful coupling strategy enables the precise, layer-by-layer (generational) synthesis of dendrimers with well-defined structures and a high degree of functionality. The resulting dendrimers are finding applications in diverse fields, including drug delivery, nanotechnology, and materials science.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in dendrimer synthesis.
Application Notes
The primary application of this compound in dendrimer synthesis is through the radical-mediated thiol-yne click reaction.[4][5] This reaction proceeds in a stepwise manner where a thiol adds across an alkyne, forming a vinyl sulfide intermediate, which can then react with a second thiol to yield a dithioether linkage. This "1+1" or "1+2" addition capability allows for the creation of branched structures, a fundamental characteristic of dendrimers.[5][6]
Key Advantages of Using this compound:
-
High Efficiency and Yield: The thiol-yne reaction is known for its high conversion rates, often exceeding 95%, which is crucial for the successful synthesis of higher-generation dendrimers where purity at each step is paramount.[5][7]
-
Orthogonality: The reaction conditions are mild and orthogonal to many other functional groups, allowing for the synthesis of complex, multifunctional dendrimers without the need for extensive protecting group strategies.[5]
-
Versatility: this compound can be incorporated into both the core and the branching units of a dendrimer, providing flexibility in dendrimer design.
-
Biocompatibility: Thiol-yne based dendrimers have been explored for biomedical applications, suggesting good biocompatibility of the resulting structures.[2]
Synthetic Strategies:
The synthesis of dendrimers using this compound typically follows a divergent approach. This involves starting from a multifunctional core and sequentially adding generations of branching units. Each generation consists of a two-step process:
-
Thiol-yne Addition: Reaction of the terminal alkynes of the current generation with an excess of a thiol-containing molecule to introduce new branching points.
-
Functionalization/Activation: Modification of the newly introduced terminal groups to re-introduce alkyne functionalities for the next generation's growth. This is often achieved through esterification or etherification reactions with molecules containing a terminal alkyne, such as propargyl bromide or but-3-yn-1-ol.[1][8]
Experimental Protocols
The following protocols are generalized from literature procedures and provide a starting point for the synthesis of dendrimers using this compound.[7][8] Optimization may be required for specific dendrimer structures and generations.
Materials and Equipment:
-
This compound
-
Multifunctional core molecule (e.g., triprop-2-ynyl benzene-1,3,5-tricarboxylate)[8]
-
Branching unit with a thiol group (e.g., 1-thioglycerol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Solvents: Tetrahydrofuran (THF), N,N-dimethylacetamide (DMAc), Dichloromethane (DCM)
-
Reagents for functionalization (e.g., propargyl bromide, triethylamine)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnels, etc.)
-
UV lamp (365 nm)[8]
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Analytical instruments: NMR spectrometer, Gel Permeation Chromatography (GPC), MALDI-TOF mass spectrometer, FT-IR spectrometer.[7][8]
Protocol 1: General Procedure for Thiol-Yne "Click" Reaction (Divergent Growth)
This protocol describes a single growth step (one generation) from an alkyne-terminated dendrimer.
-
Preparation: In a round-bottom flask, dissolve the alkyne-terminated dendrimer (1 equivalent) and the thiol-containing branching unit (e.g., 1-thioglycerol, 1.1 equivalents per alkyne group) in a suitable solvent (e.g., THF/DMAc mixture).
-
Initiator Addition: Add the photoinitiator (e.g., DMPA, 5 mol% relative to the thiol groups).
-
Inert Atmosphere: Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 30 minutes.
-
Photocuring: While stirring, expose the reaction mixture to UV irradiation (365 nm) at room temperature.[8] Monitor the reaction progress by FT-IR (disappearance of the alkyne C≡C-H stretch around 3290 cm⁻¹) or ¹H NMR.
-
Purification: Once the reaction is complete, concentrate the solution under reduced pressure. The crude product can be purified by precipitation in a non-solvent (e.g., diethyl ether or hexane) or by column chromatography to remove excess thiol and initiator.
-
Characterization: Characterize the resulting hydroxyl-terminated dendrimer by ¹H NMR, ¹³C NMR, GPC, and MALDI-TOF mass spectrometry to confirm the structure and purity.
Protocol 2: Re-functionalization of Terminal Groups with Alkynes
This protocol describes the introduction of terminal alkyne groups to the newly formed hydroxyl-terminated dendrimer from Protocol 1.
-
Preparation: Dissolve the hydroxyl-terminated dendrimer (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C and add triethylamine (1.5 equivalents per hydroxyl group).
-
Alkynylation: Slowly add a solution of propargyl bromide (1.2 equivalents per hydroxyl group) in THF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC or ¹H NMR.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting alkyne-terminated dendrimer by column chromatography.
-
Characterization: Confirm the structure and purity of the new generation alkyne-terminated dendrimer by ¹H NMR, ¹³C NMR, GPC, and MALDI-TOF mass spectrometry.
Data Presentation
The successful synthesis of each dendrimer generation is typically confirmed by a suite of analytical techniques. The data should be compiled to demonstrate the controlled, stepwise growth.
| Generation | Functional Group | Theoretical MW ( g/mol ) | Experimental MW (MALDI-TOF, m/z)[7] | Polydispersity Index (PDI) (GPC) | Yield (%) |
| G0 (Core) | -yne | 294.28 | 317.2 (M+Na)⁺ | 1.02 | >95 |
| G1 | -OH | 738.9 | 761.8 (M+Na)⁺ | 1.03 | >90 |
| G1 | -yne | 966.9 | 989.9 (M+Na)⁺ | 1.03 | >95 |
| G2 | -OH | 2383.8 | 2406.7 (M+Na)⁺ | 1.04 | >90 |
| G2 | -yne | 3157.4 | 3180.4 (M+Na)⁺[7] | 1.05 | >95 |
Note: The values presented are illustrative and will vary depending on the specific core, branching units, and reaction conditions used.
Visualizations
The following diagrams illustrate the divergent synthesis workflow and the fundamental thiol-yne reaction.
Caption: Workflow for divergent synthesis of dendrimers.
Caption: The radical-mediated thiol-yne click reaction.
References
- 1. Efficient synthesis of dendrimers via a thiol-yne and esterification process and their potential application in the delivery of platinum anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient approach to synthesize glycerol dendrimers via thiol–yne “click” chemistry and their application in stabilization of gold nanoparticles with X-ray attenuation properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Peptide and Protein Macrocyclization using 3-Butyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclization is a crucial strategy in drug discovery and development to enhance the therapeutic properties of peptides and proteins. By constraining the conformational flexibility of linear peptides, macrocyclization can lead to increased metabolic stability, enhanced binding affinity and selectivity for biological targets, and improved cell permeability. The thiol-yne "click" reaction, a highly efficient and bioorthogonal reaction, has emerged as a powerful tool for achieving peptide and protein macrocyclization under mild conditions.
This application note details the use of 3-butyne-1-thiol and conceptually similar reagents, such as peptides incorporating L-propargylglycine, for the intramolecular macrocyclization of peptides containing a cysteine residue. The reaction proceeds via a photoinitiated radical-mediated addition of the thiol group to the alkyne, forming a stable thioether linkage. This method offers a robust and versatile approach for the synthesis of cyclic peptides with potential applications in therapeutics and diagnostics.
Principle of Thiol-Yne Macrocyclization
The thiol-yne reaction involves the addition of a thiol to an alkyne, which can be initiated by radical initiators, typically under UV irradiation. In the context of peptide macrocyclization, a linear peptide is synthesized to contain both a thiol-containing residue (cysteine) and an alkyne-containing moiety. The alkyne can be introduced through a non-canonical amino acid like L-propargylglycine or by modifying a standard amino acid side chain. The close proximity of the thiol and alkyne groups in the linear peptide sequence favors an intramolecular cyclization upon initiation, leading to the formation of a cyclic peptide. The resulting thioether bridge is stable under physiological conditions. A related approach involves the use of an α,ω-diyne to react with two cysteine residues, creating a stapled peptide with two vinyl sulfide groups[1][2].
Key Advantages of Thiol-Yne Macrocyclization:
-
High Efficiency and Yield: The "click" nature of the reaction ensures high conversion rates and yields of the cyclic product.
-
Bioorthogonality: The reaction is highly specific and does not interfere with other functional groups present in the peptide, allowing for the cyclization of unprotected peptides.
-
Mild Reaction Conditions: The use of photoinitiation allows the reaction to proceed at or near room temperature, preserving the integrity of sensitive peptide structures.
-
Versatility: The strategy is applicable to a wide range of peptide sequences and can be used to create various ring sizes.
-
Stable Linkage: The resulting thioether bond is robust and stable to biological degradation.
Experimental Protocols
Protocol 1: Intramolecular Macrocyclization of a Peptide Containing L-Propargylglycine and Cysteine
This protocol describes the on-resin macrocyclization of a peptide containing L-propargylglycine (Pra) and a cysteine (Cys) residue.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-propargylglycine and Fmoc-Cys(Trt)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
UV lamp (365 nm)
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is synthesized on Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis protocols. Incorporate Fmoc-L-propargylglycine and Fmoc-Cys(Trt)-OH at the desired positions in the peptide sequence.
-
On-Resin Deprotection of Cysteine: After the final amino acid coupling, selectively deprotect the trityl group from the cysteine side chain using a solution of TFA/TIS/DCM (e.g., 1:5:94 v/v/v) for 1-2 hours at room temperature. Wash the resin thoroughly with DCM and DMF.
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Prepare a solution of the photoinitiator (e.g., 5-10 mol% relative to the peptide) in DMF.
-
Add the photoinitiator solution to the resin and ensure it is fully submerged.
-
Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature for a specified time (e.g., 30 minutes to 2 hours). The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
-
Cleavage and Deprotection: After completion of the cyclization, wash the resin with DMF and DCM. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the cyclic peptide by LC-MS and MALDI-TOF mass spectrometry.
Protocol 2: Solution-Phase Macrocyclization using a Diyne Linker
This protocol describes the cyclization of a peptide containing two cysteine residues using an α,ω-diyne linker in solution.
Materials:
-
Purified linear peptide containing two cysteine residues
-
α,ω-diyne linker (e.g., 1,7-octadiyne)
-
Acetonitrile (ACN) or a suitable organic solvent
-
Aqueous buffer (e.g., ammonium bicarbonate)
-
Photoinitiator (e.g., DMPA)
-
UV lamp (365 nm)
Procedure:
-
Peptide Synthesis and Purification: Synthesize and purify the linear peptide containing two cysteine residues using standard methods.
-
Reaction Setup:
-
Dissolve the purified peptide in a mixture of aqueous buffer and organic solvent (e.g., 1:1 ACN/50 mM ammonium bicarbonate) to a final concentration of 1-5 mg/mL.
-
Add the α,ω-diyne linker to the peptide solution (e.g., 1.1-1.5 equivalents).
-
Add the photoinitiator (e.g., 5-10 mol%).
-
-
Photocyclization: Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature. Monitor the reaction progress by LC-MS.
-
Purification: Once the reaction is complete, purify the cyclic peptide by RP-HPLC.
-
Characterization: Characterize the purified cyclic peptide by LC-MS and MALDI-TOF mass spectrometry.
Data Presentation
| Parameter | Protocol 1 (On-Resin Intramolecular) | Protocol 2 (Solution-Phase with Diyne Linker) |
| Starting Peptide | Linear peptide with one Cys and one Pra | Linear peptide with two Cys residues |
| Reagent | Internal alkyne and thiol | External α,ω-diyne linker |
| Reaction Phase | Solid-phase (on-resin) | Solution-phase |
| Typical Yield | 40-70% (after purification) | 30-60% (after purification) |
| Reaction Time | 0.5 - 2 hours | 1 - 4 hours |
| Initiation | Photoinitiated (UV, 365 nm) | Photoinitiated (UV, 365 nm) |
| Key Advantage | Single-component cyclization, pseudo-dilution effect on resin can favor intramolecular reaction. | Ability to use native cysteine residues and commercially available linkers. |
Visualizations
Experimental Workflow for On-Resin Thiol-Yne Macrocyclization
Caption: Workflow for on-resin peptide macrocyclization via thiol-yne reaction.
Logical Relationship of Thiol-Yne Reaction Components
Caption: Components and conditions for thiol-yne peptide macrocyclization.
Conclusion
The use of this compound and related compounds in thiol-yne macrocyclization provides a powerful and versatile platform for the synthesis of cyclic peptides and proteins. The mild reaction conditions, high efficiency, and bioorthogonality of this approach make it highly attractive for applications in drug discovery and chemical biology. The detailed protocols and workflows presented here serve as a guide for researchers to implement this valuable strategy in their own work, paving the way for the development of novel and improved peptide-based therapeutics.
References
Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis Incorporating 3-Butyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis and functionalization of a novel bifunctional MOF, termed ABT-MOF-1 (Alkyne-Thiol Functionalized MOF) , which incorporates 3-Butyne-1-thiol.
The unique feature of ABT-MOF-1 is the presence of both alkyne and thiol functional groups within its structure. The alkyne groups serve as handles for covalent modification via "click" chemistry, allowing for the attachment of therapeutic molecules. The thiol groups can impart redox sensitivity to the framework, enabling triggered drug release in the reducing environment of cancer cells. This dual functionality makes ABT-MOF-1 a highly versatile platform for the development of targeted and controlled drug delivery systems.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of a parent MOF (e.g., UiO-66-NH2) and the hypothetical functionalized ABT-MOF-1. These values are based on typical data reported for similarly functionalized MOFs and serve as a benchmark for successful synthesis.
| Property | Parent MOF (UiO-66-NH2) | ABT-MOF-1 |
| BET Surface Area (m²/g) | 1100 - 1400 | 800 - 1100 |
| Pore Volume (cm³/g) | 0.5 - 0.7 | 0.4 - 0.6 |
| Pore Diameter (Å) | ~6 | ~6 |
| Doxorubicin Loading Capacity (wt%) | N/A | 15 - 25 |
Experimental Protocols
Protocol 1: Synthesis of ABT-MOF-1 via Post-Synthetic Modification
This protocol describes a two-step post-synthetic modification (PSM) of an amine-containing parent MOF (UiO-66-NH2) to introduce alkyne and thiol functionalities.
Materials:
-
UiO-66-NH2
-
4-pentynoic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethanol
-
Azide-functionalized doxorubicin (for drug loading)
-
Glutathione (for drug release studies)
Step 1: Alkyne Functionalization
-
Activation of Parent MOF: Activate 100 mg of UiO-66-NH2 by heating at 150°C under vacuum for 12 hours to remove guest molecules from the pores.
-
Reaction Setup: In a nitrogen-filled glovebox, suspend the activated UiO-66-NH2 in 10 mL of anhydrous DCM.
-
Amide Coupling: Add 5 equivalents of 4-pentynoic anhydride, 5 equivalents of DCC, and 0.1 equivalents of DMAP to the MOF suspension.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Washing: Isolate the alkyne-functionalized MOF (UiO-66-alkyne) by centrifugation. Wash the product sequentially with DCM (3 x 10 mL) and ethanol (3 x 10 mL) to remove unreacted reagents.
-
Drying: Dry the UiO-66-alkyne under vacuum at 60°C for 12 hours.
Step 2: Thiol Functionalization
-
Thiol-yne Reaction: Suspend the dried UiO-66-alkyne in 10 mL of anhydrous DMF.
-
Radical Initiator: Add a catalytic amount of a suitable radical initiator (e.g., AIBN).
-
Thiol Addition: Add 10 equivalents of this compound to the suspension.
-
Reaction: Heat the mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
Washing: Isolate the final product, ABT-MOF-1 , by centrifugation. Wash thoroughly with DMF (3 x 10 mL) and ethanol (3 x 10 mL).
-
Final Activation: Activate the ABT-MOF-1 by solvent exchange with ethanol followed by drying under vacuum at 60°C for 24 hours.
Protocol 2: Characterization of ABT-MOF-1
1. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the crystallinity and structural integrity of the MOF after functionalization.
-
Procedure: Acquire PXRD patterns of the parent UiO-66-NH2 and ABT-MOF-1.
-
Expected Outcome: The PXRD pattern of ABT-MOF-1 should match that of the parent MOF, indicating that the crystalline framework is retained during the post-synthetic modifications.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To verify the presence of alkyne and thiol functional groups.
-
Procedure: Record FTIR spectra of the parent and functionalized MOFs.
-
Expected Outcome:
-
Appearance of a new peak around 2100 cm⁻¹ corresponding to the C≡C stretching vibration of the alkyne group.
-
Appearance of a weak peak around 2550 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group.
-
Disappearance of the N-H stretching bands of the primary amine in the parent MOF and the appearance of amide C=O stretching bands.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the presence of sulfur in the framework.
-
Procedure: Acquire the high-resolution S 2p XPS spectrum of ABT-MOF-1.
-
Expected Outcome: The S 2p spectrum should show a peak at a binding energy of approximately 163-164 eV, characteristic of a thiol group.
4. Nitrogen Physisorption:
-
Purpose: To determine the BET surface area and pore volume.
-
Procedure: Perform N₂ adsorption-desorption measurements at 77 K.
-
Expected Outcome: A decrease in the BET surface area and pore volume compared to the parent MOF is expected due to the introduction of the functional groups within the pores.
Protocol 3: Drug Loading and Release
1. Drug Loading via Click Chemistry:
-
Procedure:
-
Suspend 50 mg of activated ABT-MOF-1 in 10 mL of DMF.
-
Add 1.5 equivalents of azide-functionalized doxorubicin (DOX-N₃).
-
Add a copper(I) catalyst (e.g., CuI) and a ligand (e.g., TBTA).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Isolate the DOX-loaded MOF (DOX@ABT-MOF-1) by centrifugation and wash thoroughly with DMF to remove unloaded drug.
-
-
Quantification: Determine the drug loading capacity by dissolving a known amount of DOX@ABT-MOF-1 in an acidic solution and measuring the DOX concentration using UV-Vis spectroscopy.
2. In Vitro Redox-Responsive Drug Release:
-
Procedure:
-
Suspend 10 mg of DOX@ABT-MOF-1 in 10 mL of phosphate-buffered saline (PBS) at pH 7.4.
-
Create two release media: one with and one without 10 mM glutathione (GSH) to mimic the intracellular reducing environment.
-
Incubate the suspensions at 37°C with gentle shaking.
-
At predetermined time intervals, collect aliquots of the release medium and measure the concentration of released DOX using fluorescence spectroscopy.
-
-
Expected Outcome: A significantly higher rate of DOX release is expected in the presence of GSH due to the cleavage of disulfide bonds that can form within the MOF or the interaction of GSH with the thiol groups, leading to the destabilization of the drug-carrier conjugate.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and drug delivery application of ABT-MOF-1.
Caption: Proposed cellular uptake and drug release mechanism for DOX@ABT-MOF-1.
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Butyne-1-thiol Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for 3-Butyne-1-thiol click chemistry.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thiol-yne click reaction with this compound.
1. Low or No Product Yield
-
Question: My thiol-yne reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and solutions?
-
Answer: Low or no product yield in a thiol-yne reaction can stem from several factors related to the reaction mechanism and conditions. Thiol-yne reactions can proceed through either a radical-mediated or a nucleophilic pathway.[1][2] The choice of initiator and reaction conditions is critical for success.
-
Inactive Catalyst/Initiator: Ensure the catalyst or initiator is active. For radical reactions, use a fresh source of photoinitiator or thermal initiator. For nucleophilic reactions, ensure the base is not degraded and is strong enough to deprotonate the thiol.[3]
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction efficiency. While a wide range of solvents can be used, polar solvents often enhance the rate of nucleophilic thiol-yne reactions.[2] For radical reactions, ensure the solvent does not interfere with radical propagation.
-
Low Reaction Temperature: Some thiol-yne reactions require elevated temperatures to proceed at a reasonable rate, especially for thermal-initiated radical reactions or less reactive substrates in nucleophilic pathways.[1][4]
-
Oxygen Inhibition (Radical Pathway): If you are using a radical-mediated pathway, oxygen can act as a radical scavenger and inhibit the reaction. It is crucial to degas the reaction mixture prior to initiation.
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure it has gone to completion. Some reactions may require longer times than initially expected.
-
2. Formation of Multiple Products (Double Addition)
-
Question: I am observing a significant amount of a second product, which I suspect is the result of a double addition of the thiol to the alkyne. How can I favor the mono-adduct?
-
Answer: The formation of a dithioether product via a second thiol addition to the initial vinyl sulfide product is a common side reaction in radical-mediated thiol-yne chemistry.[4][5] The reactivity of the intermediate vinyl sulfide can sometimes be higher than the starting alkyne.
-
Stoichiometry Control: Use a stoichiometric excess of the alkyne (this compound) relative to the other thiol reactant. This will increase the probability of the reacting thiol encountering an alkyne rather than the vinyl sulfide product.
-
Switch to Nucleophilic Conditions: The nucleophilic thiol-yne reaction pathway generally favors mono-addition, as the resulting electron-rich vinyl sulfide is deactivated towards further nucleophilic attack.[5] Consider using a base catalyst instead of a radical initiator.
-
Monomer Structure: For aliphatic thiols and alkynes, two consecutive additions are more common in radical reactions. Aromatic thiols and alkynes tend to suppress the second addition.[4]
-
3. Poor Stereoselectivity (E/Z Isomer Mixture)
-
Question: My product is a mixture of E and Z isomers. How can I improve the stereoselectivity of the reaction?
-
Answer: The stereochemical outcome of the thiol-yne reaction is highly dependent on the reaction mechanism and conditions.
-
Nucleophilic vs. Radical Pathway: The nucleophilic mechanism often provides higher stereoselectivity, typically favoring the Z-isomer via an anti-addition pathway.[1] Radical additions can be less selective.
-
Catalyst and Solvent Choice: The choice of base catalyst and solvent can influence the E/Z ratio in nucleophilic reactions.[1] For instance, organobase-catalyzed reactions have been shown to produce high Z-isomer content.[2]
-
Temperature: Isomerization of the product can occur at elevated temperatures.[1][2] Running the reaction at a lower temperature may help to preserve the kinetic product. Control experiments can determine if isomerization is happening under the reaction conditions.[1]
-
4. Reaction Fails in a Biological or Aqueous Medium
-
Question: I am trying to perform the thiol-yne click reaction on a biomolecule in an aqueous buffer, but the reaction is not working. What could be the issue?
-
Answer: Performing click chemistry in a biological context presents unique challenges.
-
Thiol Interference: Cysteine residues in proteins can react with alkynes, leading to unintended side products and consumption of your alkyne-containing substrate.[6] Pre-treatment with a low concentration of hydrogen peroxide can help to mitigate this interference by oxidizing free thiols.[6]
-
pH Dependence: For nucleophilic thiol-yne reactions, the pH of the medium is critical. The pH should be high enough to deprotonate the thiol, forming the reactive thiolate anion. A pH of around 8 is often a good starting point for reactions involving biomolecules.[1]
-
Catalyst Toxicity (for CuAAC): If you are attempting a copper-catalyzed azide-alkyne cycloaddition (a different type of "click" reaction), be aware that the copper(I) catalyst can be toxic to cells and can promote the oxidation of certain amino acid residues.[7][8] Ligands can help to stabilize the copper and reduce its toxicity.
-
Frequently Asked Questions (FAQs)
1. What is the difference between the radical and nucleophilic thiol-yne click reaction for this compound?
The primary difference lies in the initiation method and the reactive intermediates involved.
-
Radical Thiol-Yne: This reaction is initiated by a radical source, such as a photoinitiator (e.g., DMPA) with UV light or a thermal initiator (e.g., AIBN) with heat.[3][4] A thiyl radical is generated, which then adds across the alkyne. This method is highly efficient but can sometimes lead to double addition and lower stereoselectivity.[5]
-
Nucleophilic Thiol-Yne (Michael Addition): This reaction is typically catalyzed by a base (e.g., an amine or phosphine) that deprotonates the thiol to form a nucleophilic thiolate anion.[1][3] This thiolate then attacks the alkyne in a Michael-type addition. This pathway often offers better control over mono-addition and can be highly stereoselective.[5]
2. Which catalyst should I choose for my reaction?
The choice of catalyst depends on the desired reaction pathway and the functional groups present in your substrates.
-
For Radical Reactions:
-
Photoinitiators (e.g., DMPA, Irgacure series): Use with a UV light source for rapid initiation at room temperature.[4]
-
Thermal Initiators (e.g., AIBN, V-50): Require heating to decompose and generate radicals.
-
-
For Nucleophilic Reactions:
-
Organic Bases (e.g., triethylamine, DBU): Effective for activating the thiol.
-
Phosphines (e.g., triphenylphosphine, tributylphosphine): Can also serve as potent catalysts.[2]
-
Heterogeneous Catalysts: Systems like copper nanoparticles on a solid support have been used to promote the reaction, offering advantages in catalyst removal.[9][10]
-
3. How do I monitor the progress of my this compound click reaction?
You can monitor the reaction progress by observing the disappearance of starting materials and the appearance of the product using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the alkyne proton signal of this compound and the appearance of new vinyl proton signals in the product.
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to monitor the masses of the reactants and products over time.
4. Can I perform this reaction in water?
Yes, thiol-yne reactions can be performed in aqueous media.[11] In some cases, water has been shown to facilitate the reaction, possibly through hydrogen bonding that activates the substrates.[1][2] For nucleophilic reactions in water, it is important to control the pH to ensure the formation of the thiolate anion.[1]
Quantitative Data Summary
The following tables summarize quantitative data from literature on thiol-yne reactions, providing a basis for condition optimization.
Table 1: Optimization of Reaction Conditions for Thiol-Yne Click Reaction in an Aqueous Medium [11]
| Entry | Initiator (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | TBHP (10) | H₂O/THF (1:1) | 6 | 85 |
| 2 | TBHP (10) | H₂O | 6 | 92 |
| 3 | TBHP (10) | THF | 6 | 45 |
| 4 | TBHP (10) | DMF | 6 | 35 |
| 5 | AIBN (10) | H₂O | 6 | 25 |
| 6 | None | H₂O | 12 | ND |
Reaction performed using 1a (1 equiv) and 2a (2.2 equiv) under sunlight. TBHP = tert-butyl hydroperoxide, AIBN = Azobisisobutyronitrile, ND = not detected.
Table 2: Catalyst and Temperature Effects on Copper-Catalyzed Thiol-Yne Reaction [9][10]
| Entry | Catalyst (Cu mg) | Solvent | Temp. (°C) | Conv. C (%) | Selectivity Z:E |
| 1 | CuNPs/TiO₂ (10) | 1,2-DCE | 25 | 29 | 89:11 |
| 2 | CuNPs/TiO₂ (10) | 1,2-DCE | 80 | 99 | 93:7 |
| 3 | CuNPs/TiO₂ (20) | 1,2-DCE | 80 | >99 | 95:5 |
| 4 | CuNPs/ZnO (10) | 1,2-DCE | 80 | 85 | 98:2 |
| 5 | CuCl₂ (10) | 1,2-DCE | 80 | - | Disulfide |
Conditions: alkyne (0.1 mmol), thiol (0.1 mmol), solvent (2 mL), 20 h. Conv. C = Conversion to Z-vinyl sulfide.
Experimental Protocols
Protocol 1: Radical-Mediated Thiol-Yne Reaction (Photoinitiated)
This protocol describes a general method for the photoinitiated radical addition of a thiol to this compound.
-
Reagent Preparation: In a quartz reaction vessel, dissolve this compound (1.0 eq) and the desired thiol partner (1.1 eq) in a suitable solvent (e.g., THF, acetonitrile) to a concentration of 0.1-1.0 M.
-
Initiator Addition: Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%).
-
Degassing: Seal the vessel and degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.
-
Initiation: While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired vinyl sulfide.
Protocol 2: Nucleophilic Thiol-Yne Reaction (Base-Catalyzed)
This protocol outlines a general procedure for the base-catalyzed nucleophilic addition of a thiol to an activated alkyne, adaptable for this compound reactions where the partner alkyne is activated.
-
Reagent Preparation: In a round-bottom flask, dissolve the thiol (1.0 eq) and the activated alkyne (e.g., an ynone or propiolate, 1.0 eq) in a polar solvent (e.g., methanol, water, DMF).[1]
-
Catalyst Addition: Add a catalytic amount of a suitable base (e.g., triethylamine, 10-20 mol%). For reactions in water, adjust the pH to ~8 using a suitable buffer.[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) if required.[1]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR.
-
Workup: Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution) if a base was used in stoichiometric amounts. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield issues.
Caption: Radical vs. Nucleophilic Thiol-Yne Mechanisms.
Caption: A typical experimental workflow for thiol-yne click chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ddd.uab.cat [ddd.uab.cat]
- 11. Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New Cationic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 3-Butyne-1-thiol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butyne-1-thiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common two-step route from 3-butyn-1-ol involving a Mitsunobu reaction to form S-(but-3-yn-1-yl) ethanethioate, followed by hydrolysis.
Issue 1: Low or No Yield of S-(but-3-yn-1-yl) ethanethioate in the Mitsunobu Reaction
| Potential Cause | Troubleshooting Action |
| Incomplete reaction | - Ensure all reagents are anhydrous, as water can consume the Mitsunobu reagents. - Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting alcohol is a key indicator. - The order of addition is crucial. Typically, the alcohol, thioacetic acid, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate (e.g., DIAD or DEAD) at a low temperature (e.g., 0 °C)[1]. |
| Degraded Reagents | - Use freshly opened or properly stored triphenylphosphine and azodicarboxylate. Azodicarboxylates can be sensitive to light and heat. - Ensure the thioacetic acid is of high purity. |
| Suboptimal Temperature | - Maintain a low temperature (0 °C) during the addition of the azodicarboxylate to control the reaction rate and minimize side reactions. The reaction can then be allowed to warm to room temperature[1]. |
| Incorrect Stoichiometry | - Use a slight excess (typically 1.1 to 1.5 equivalents) of triphenylphosphine and the azodicarboxylate relative to the limiting reagent, 3-butyn-1-ol. |
Issue 2: Difficulty in Purifying S-(but-3-yn-1-yl) ethanethioate
| Potential Cause | Troubleshooting Action |
| Presence of Triphenylphosphine Oxide (TPPO) | - TPPO is a common byproduct and can be challenging to remove completely by standard column chromatography due to its polarity. - To facilitate removal, after the reaction, the mixture can be concentrated and triturated with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate to precipitate out the TPPO. - Alternatively, the crude product can be dissolved in a minimal amount of a non-polar solvent and filtered to remove the precipitated TPPO. |
| Presence of Hydrazine Byproduct | - The reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate) is another major byproduct. - This can often be removed by aqueous extraction during the work-up. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help in removing this basic byproduct. |
Issue 3: Low Yield of this compound after Hydrolysis of the Thioacetate
| Potential Cause | Troubleshooting Action |
| Incomplete Hydrolysis | - Ensure sufficient base (e.g., NaOH, KOH, or NaOMe) is used to drive the hydrolysis to completion. - The reaction can be monitored by TLC or GC-MS to confirm the disappearance of the thioacetate starting material. - Refluxing the reaction mixture for an adequate time (e.g., 2 hours) is often necessary for complete hydrolysis[2]. |
| Formation of Disulfide Byproduct | - The desired thiol is susceptible to oxidation to the corresponding disulfide, especially in the presence of air (oxygen). - To minimize disulfide formation, perform the hydrolysis and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents for the reaction and extraction to reduce the amount of dissolved oxygen[2]. |
| Loss of Volatile Product | - this compound is a relatively volatile compound. - Care should be taken during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. |
Issue 4: Presence of Impurities in the Final this compound Product
| Potential Cause | Troubleshooting Action |
| Disulfide Impurity | - If disulfide is present, it can sometimes be reduced back to the thiol. However, purification by distillation is often the most effective method to separate the thiol from the higher-boiling disulfide. |
| Residual Solvents or Reagents | - Ensure thorough aqueous washing during the work-up to remove any water-soluble impurities. - Final purification by distillation under reduced pressure is highly recommended to obtain a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method is a two-step synthesis starting from 3-butyn-1-ol. The first step is a Mitsunobu reaction with thioacetic acid to form the intermediate S-(but-3-yn-1-yl) ethanethioate. The second step involves the hydrolysis of the thioacetate to yield the final product, this compound.
Q2: What are the key side products to expect in the Mitsunobu reaction step?
The primary byproducts of the Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate used (e.g., diethyl hydrazodicarboxylate if DEAD is used). These are formed in stoichiometric amounts and their removal is a key aspect of the purification process.
Q3: How can I minimize the formation of the disulfide byproduct?
The formation of the disulfide of this compound occurs through the oxidation of the thiol. To minimize this, it is crucial to work under an inert atmosphere (nitrogen or argon), especially during the hydrolysis of the thioacetate and the subsequent purification steps. Using degassed solvents and reagents can also help to limit exposure to oxygen.
Q4: What is the best method for purifying the final this compound product?
Due to its volatility and the potential presence of the higher-boiling disulfide byproduct, fractional distillation under reduced pressure is the most effective method for purifying this compound.
Q5: Are there any safety concerns I should be aware of during this synthesis?
Yes. Thioacetic acid has a strong, unpleasant odor and is corrosive. This compound itself is also malodorous. All manipulations should be carried out in a well-ventilated fume hood. The Mitsunobu reagents, particularly azodicarboxylates like DEAD and DIAD, are toxic and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis of S-(but-3-yn-1-yl) ethanethioate via Mitsunobu Reaction
-
To a solution of 3-butyn-1-ol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add thioacetic acid (1.1 eq.).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue and stir. The triphenylphosphine oxide byproduct will precipitate.
-
Filter the mixture and wash the solid with cold diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude S-(but-3-yn-1-yl) ethanethioate. This can be used in the next step without further purification or purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of S-(but-3-yn-1-yl) ethanethioate
-
Dissolve the crude S-(but-3-yn-1-yl) ethanethioate (1.0 eq.) in methanol under a nitrogen atmosphere.
-
Add a solution of sodium hydroxide (2.0 eq.) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize with 1M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Data Presentation
Table 1: Summary of Reagents for a Typical Synthesis of this compound
| Step | Reagent | Molar Eq. | Purpose |
| 1. Mitsunobu Reaction | 3-Butyn-1-ol | 1.0 | Starting material |
| Thioacetic Acid | 1.1 | Nucleophile | |
| Triphenylphosphine | 1.2 | Reagent | |
| DIAD/DEAD | 1.2 | Reagent | |
| Anhydrous THF | - | Solvent | |
| 2. Hydrolysis | S-(but-3-yn-1-yl) ethanethioate | 1.0 | Substrate |
| Sodium Hydroxide | 2.0 | Base for hydrolysis | |
| Methanol/Water | - | Solvent |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Preventing oxidation of the thiol group in 3-Butyne-1-thiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of oxidation of the thiol group in 3-Butyne-1-thiol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Disulfide formation observed in NMR or Mass Spectrometry. | Oxidation of the thiol group due to exposure to atmospheric oxygen. | Use deoxygenated solvents for all reactions and manipulations. Work under an inert atmosphere (e.g., nitrogen or argon). Consider adding a small amount of a compatible antioxidant. |
| Inconsistent reaction yields. | Partial oxidation of the this compound starting material. | Purify the this compound by distillation or chromatography immediately before use. Store the purified compound under an inert atmosphere at low temperature. |
| Formation of unexpected byproducts. | The alkyne group may be reacting under certain conditions. Some oxidizing agents can react with both thiols and alkynes. | Carefully select reaction conditions and reagents to be compatible with both the thiol and alkyne functional groups. Avoid strong, non-specific oxidizing agents. |
| Material turns viscous or develops a haze upon storage. | Polymerization or oligomerization, potentially initiated by radical species formed during oxidation. | Store in a full, tightly sealed container in a dark, cold, and oxygen-free environment. Consider using an amber vial to protect from light. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of this compound during storage?
A1: To minimize oxidation during storage, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is recommended to store it at low temperatures (e.g., in a refrigerator at 2-8 °C) and to protect it from light by using an amber-colored vial. For long-term storage, freezing at -20 °C or below is advisable.
Q2: What is the primary product of this compound oxidation?
A2: The primary oxidation product of a thiol is a disulfide. In the case of this compound, two molecules will react to form a disulfide-linked dimer.[1][2] Further oxidation can lead to the formation of sulfinic or sulfonic acids, although this typically requires stronger oxidizing conditions.
Q3: Are there any recommended antioxidants for preventing the oxidation of this compound?
A3: While specific studies on this compound are limited, general thiol antioxidants can be effective. These include compounds like butylated hydroxytoluene (BHT) or triphenylphosphine in small, catalytic amounts. It is crucial to ensure that the chosen antioxidant does not react with the alkyne functionality. It is always best to prioritize working in an oxygen-free environment.
Q4: How can I remove dissolved oxygen from my reaction solvents?
A4: Dissolved oxygen can be effectively removed from solvents by several methods. A common and effective technique is to bubble an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 20-30 minutes).[2][3] Another method is the freeze-pump-thaw technique, which involves freezing the solvent, evacuating the headspace, and then thawing the solvent to release dissolved gases. This cycle is typically repeated three times for maximum effectiveness.
Q5: Can I use standard purification techniques like column chromatography for this compound without causing oxidation?
A5: Yes, but with precautions. When performing column chromatography, it is advisable to use deoxygenated solvents and to keep the column flushed with an inert gas.[4] Minimizing the exposure time of the thiol to air and light during the purification process is critical.
Quantitative Data on Thiol Antioxidant Efficacy
The following table summarizes the relative antioxidant capacity of various thiol-containing compounds from a comparative study. While this compound is not listed, this data provides a general understanding of the antioxidant potential of different thiol structures. The Trolox Equivalent Antioxidant Capacity (TEAC) is a measure of antioxidant strength, with a higher value indicating greater antioxidant activity.
| Thiol Compound | TEAC (CUPRAC Method) | TEAC (ABTS/persulphate Method) |
| Glutathione (GSH) | 0.57 | 1.51 |
| N-acetyl-L-cysteine (NAC) | Data consistent with CUPRAC | Not Reported |
| Captopril | Not Reported | Not Reported |
| Cysteamine | Not Reported | Not Reported |
| Mercaptoethanol | Not Reported | Not Reported |
| Source: Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods.[5] |
Experimental Protocols
Protocol for Deoxygenating Solvents by Inert Gas Sparging
Objective: To remove dissolved oxygen from a solvent to prevent the oxidation of this compound during a reaction.
Materials:
-
Solvent to be deoxygenated
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Long needle (e.g., a cannula) connected to a source of inert gas (nitrogen or argon) with a bubbler
-
Vent needle
Procedure:
-
Place the solvent in the Schlenk flask.
-
Seal the flask with the rubber septum.
-
Insert the long needle connected to the inert gas source, ensuring the tip is submerged below the surface of the solvent.
-
Insert a short vent needle into the septum to allow for gas to escape.
-
Gently bubble the inert gas through the solvent for at least 20-30 minutes.[2][3] A slow, steady stream of bubbles is sufficient.
-
After the desired time, raise the long needle above the solvent surface while maintaining a positive flow of inert gas.
-
Remove the vent needle first, and then the long needle.
-
The deoxygenated solvent is now ready for use under an inert atmosphere.
Visualizations
Caption: Workflow for preventing oxidation of this compound.
Caption: Oxidation pathway of a generic thiol to a disulfide.
References
Technical Support Center: Purification of 3-Butyne-1-thiol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-butyne-1-thiol and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns and proper handling procedures for this compound?
A1: this compound is a reactive molecule due to the presence of both a terminal alkyne and a thiol group. Key stability concerns include:
-
Oxidation: Thiols are highly susceptible to oxidation, primarily forming disulfides, especially when exposed to air (oxygen).
-
Polymerization/Oligomerization: The terminal alkyne can undergo polymerization, which can be initiated by radicals, heat, or certain metal catalysts. The thiol group can also participate in side reactions leading to oligomers.
-
Intramolecular Reactions: Although less commonly reported, the potential for intramolecular cyclization exists under specific reaction conditions.
Proper Handling and Storage:
-
Inert Atmosphere: To prevent oxidation, always handle and store this compound under an inert atmosphere, such as nitrogen or argon.
-
Cool and Dark Conditions: Store the compound at low temperatures (refrigeration or freezing) in a dark, well-sealed container to minimize degradation and polymerization. A safety data sheet for the similar compound 3-methyl-1-butanethiol advises storage in a cool place. [1]* Avoid Contaminants: Use scrupulously clean and dry glassware and equipment to prevent contamination that could catalyze decomposition.
Q2: What are the most common side reactions to be aware of when working with this compound?
A2: The bifunctional nature of this compound makes it prone to several side reactions that can complicate purification efforts:
-
Disulfide Formation: This is the most prevalent side reaction for thiols, resulting in the formation of a disulfide dimer. This oxidation process can often be reversed using a suitable reducing agent. [2][3]* Thiol-Yne Reaction Byproducts: In thiol-yne "click" reactions, incomplete conversion can leave unreacted starting material. Furthermore, the reaction can yield a mixture of the mono-adduct and the di-adduct, where two thiol molecules have added across the alkyne. The separation of these products can be challenging.
-
Michael Addition Byproducts: During Michael additions (e.g., with acrylates), besides the intended 1:1 adduct, side products can form. This is particularly true if a catalyst is used in non-catalytic amounts. [4]* Polymerization: As noted, the alkyne functional group can lead to undesired polymerization.
Troubleshooting Guides
Problem 1: My final product is contaminated with a disulfide byproduct.
Symptoms:
-
An unexpected peak in your NMR spectrum, often characterized by broadened signals for the protons adjacent to the sulfur atom.
-
A higher molecular weight peak in your mass spectrum that corresponds to the dimer of your thiol-containing product.
-
A new, often less polar, spot appearing on your TLC plate.
Possible Causes:
-
Prolonged exposure of the reaction mixture or the purified product to air.
-
The presence of oxidizing agents in your reagents or solvents.
Solutions:
| Solution | Experimental Protocol |
| Work-up under Inert Atmosphere | Perform all extractions and solvent removal steps under a nitrogen or argon atmosphere to minimize contact with oxygen. |
| Degassing Solvents | Prior to use, degas all solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using the freeze-pump-thaw method. |
| Reductive Work-up | If disulfide formation is suspected, a mild reducing agent can be added during the work-up. A common procedure involves washing the organic layer with a dilute aqueous solution of a reducing agent like sodium bisulfite or tris(2-carboxyethyl)phosphine (TCEP). |
| Purification Post-Reaction | Disulfide byproducts can often be separated from the desired product by flash column chromatography. Due to the change in polarity and molecular weight, the disulfide will likely have a different retention factor (Rf) than the desired product. |
Problem 2: My reaction has resulted in a complex mixture of products that is difficult to separate.
Symptoms:
-
Multiple spots on the TLC plate with very similar Rf values.
-
Broad or overlapping peaks in the GC-MS or LC-MS chromatogram.
-
A complex NMR spectrum with many overlapping signals.
Possible Causes:
-
Formation of Regioisomers or Stereoisomers: In thiol-yne reactions, both Markovnikov and anti-Markovnikov additions can occur, leading to regioisomers. Additionally, the resulting double bond can exist as E/Z stereoisomers.
-
Formation of Mono- and Di-adducts: In thiol-yne reactions, both single and double addition of the thiol to the alkyne can occur.
-
Catalyst-Related Byproducts: In catalyzed reactions, such as Michael additions, the catalyst itself can sometimes react with the starting materials or products. [4] Solutions:
| Solution | Experimental Protocol |
| Reaction Optimization | Carefully control reaction conditions such as temperature, catalyst loading, and reaction time to favor the formation of the desired product. For thiol-yne reactions, the choice of radical initiator versus a base can influence the product distribution. |
| High-Performance Liquid Chromatography (HPLC) | For separating challenging mixtures of isomers, preparative HPLC is often more effective than standard column chromatography. |
| Specialized Chromatography Techniques | Techniques such as centrifugal partition chromatography (CPC) or supercritical fluid chromatography (SFC) can sometimes provide better separation for complex mixtures. |
| Recrystallization | If the desired product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique to isolate a single isomer. |
Problem 3: I am having difficulty removing the catalyst from my reaction mixture.
Symptoms:
-
The purified product is contaminated with a non-product species that is visible in the NMR or mass spectrum.
-
The product has an unusual color that is characteristic of the catalyst.
Possible Causes:
-
The catalyst is soluble in the solvent system used for extraction and chromatography.
-
The catalyst is coordinating to the desired product.
Solutions:
| Solution | Experimental Protocol |
| Aqueous Washes | If a water-soluble catalyst was used, perform multiple extractions with water or a suitable aqueous solution (e.g., dilute acid or base) to remove it. |
| Specialized Adsorbents | Use a scavenger resin or a specialized silica gel impregnated with a chelating agent to selectively bind and remove metal catalysts. |
| Precipitation | In some cases, the catalyst can be precipitated out of the reaction mixture by adding a specific anti-solvent. |
| Size Exclusion Chromatography (SEC) | If the catalyst is significantly larger or smaller than the desired product, SEC can be an effective separation method. |
Experimental Protocols & Data
General Protocol for Flash Column Chromatography Purification
Flash column chromatography is a common and effective method for purifying the reaction products of this compound.
-
TLC Analysis: First, analyze the crude reaction mixture by TLC using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find a system that provides good separation between the desired product and impurities (target Rf of ~0.3).
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Example Solvent Systems for Thiol-Containing Compounds:
| Compound Type | Typical Solvent System (Hexanes:Ethyl Acetate) |
| Thiol-yne Mono-adduct | 9:1 to 4:1 |
| Thiol-yne Di-adduct | 4:1 to 1:1 |
| Michael Adduct | 7:3 to 1:1 |
Note: These are starting points and the optimal solvent system will depend on the specific structure of the product.
Visualizations
Logical Workflow for Troubleshooting Purification Issues
Caption: A flowchart for troubleshooting common purification issues.
Experimental Workflow for a Typical Thiol-Yne Reaction and Purification
Caption: A typical experimental workflow for thiol-yne reactions.
References
Technical Support Center: Enhancing the Stability of 3-Butyne-1-thiol Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Butyne-1-thiol self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the main causes of instability in this compound SAMs?
A1: The primary cause of instability in this compound SAMs is the susceptibility of the terminal alkyne group to oxidation. This process can be catalyzed by the gold substrate, especially in the presence of atmospheric oxygen, leading to a disordered and less stable monolayer. Compared to their alkanethiol counterparts, monovalent terminal alkyne monolayers can also exhibit lower packing density, which may contribute to reduced thermal and hydrolytic stability.
Q2: How can I minimize the oxidation of my this compound SAMs during formation?
A2: To minimize oxidation, it is crucial to prepare and handle the reactants in an oxygen-free environment.[1][2] This can be achieved by using degassed solvents and performing the self-assembly process in an inert atmosphere, such as within a glovebox or by bubbling an inert gas (e.g., nitrogen or argon) through the thiol solution.
Q3: What is the expected packing density of a this compound SAM compared to a standard alkanethiol SAM?
A3: this compound SAMs, and terminal alkyne SAMs in general, tend to have a lower packing density than their corresponding alkanethiol SAMs. For example, the relative packing density of a C18 alkyne monolayer was found to be approximately 74% of its thiol counterpart.[1] This difference in packing density can influence the monolayer's properties, including its stability and barrier function.
Q4: Are there any advantages to using this compound for SAM formation despite the stability concerns?
A4: Yes, the terminal alkyne group of a this compound SAM provides a versatile functional handle for subsequent surface modification reactions, such as "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This allows for the straightforward and efficient immobilization of a wide range of molecules, including biomolecules and nanoparticles. Additionally, alkyne-based monolayers can exhibit higher electrochemical stability, with higher oxidation potentials compared to thiol-based SAMs, which is advantageous for electrochemical applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poorly formed or disordered monolayer (e.g., inconsistent contact angle, low packing density) | 1. Oxidation of the alkyne terminus. 2. Contaminated substrate or thiol solution. 3. Suboptimal immersion time or temperature. | 1. Prepare SAMs in an oxygen-free environment (e.g., glovebox). Use degassed solvents. 2. Ensure rigorous cleaning of the gold substrate and use high-purity this compound and solvent. 3. Optimize immersion time (typically 12-24 hours) and consider a slightly elevated temperature (e.g., 60°C) to promote ordering, while still in an inert atmosphere. |
| SAM degradation over time (e.g., decreasing contact angle, changes in XPS spectra) | 1. Ongoing oxidation of the alkyne group upon exposure to air. 2. Displacement by atmospheric contaminants. | 1. Store prepared SAMs under an inert atmosphere or in a vacuum desiccator. 2. For applications requiring exposure to ambient conditions, consider using the SAM immediately after preparation or explore cross-linking strategies to enhance stability. |
| Inconsistent results between experiments | 1. Variations in the cleanliness of the environment or reagents. 2. Inconsistent preparation protocol. | 1. Maintain a dedicated and clean workspace. Avoid cross-contamination from other chemicals. 2. Strictly adhere to a standardized and documented protocol for substrate cleaning, solution preparation, and SAM formation. |
Quantitative Data Summary
The following tables summarize comparative stability data for a long-chain terminal alkyne SAM (C18-alkyne) and its corresponding alkanethiol SAM (C18-thiol). This data provides a useful reference for understanding the relative stability of alkyne-terminated SAMs.
Table 1: Physicochemical Properties of Alkyne vs. Thiol SAMs
| Parameter | C18-Alkyne SAM | C18-Thiol SAM | Reference |
| Static Water Contact Angle | 102° ± 2° | 111° ± 1° | [1] |
| XPS C 1s/Au 4f Ratio | 1.14 | 1.55 | [1] |
| Relative Packing Density | ~74% | 100% | [1] |
| Ellipsometric Thickness | 1.8 ± 0.1 nm | 2.2 ± 0.1 nm | [1] |
Table 2: Stability Comparison of Alkyne vs. Thiol SAMs
| Stability Test | C18-Alkyne SAM | C18-Thiol SAM | Reference |
| Thermal Stability (at 80°C for 16h) | Shows some degradation (decrease in contact angle and C 1s/Au 4f ratio) | More stable with minimal changes | [1] |
| XPS O 1s/C 1s Ratio (initial) | 0.04 ± 0.03 | Not reported (typically very low) | [3] |
| Electrochemical Oxidative Desorption Potential | ~1.38 V | >1.5 V | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound SAMs in an Oxygen-Free Environment
This protocol is designed to minimize oxidation of the terminal alkyne group.
1. Substrate Preparation:
- Clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
- Rinse the substrate thoroughly with deionized water and then with ethanol.
- Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
- Immediately transfer the cleaned substrate into an oxygen-free environment (e.g., a glovebox).
2. Thiol Solution Preparation (in an oxygen-free environment):
- Use a high-purity, degassed solvent (e.g., ethanol). To degas, bubble argon or nitrogen through the solvent for at least 30 minutes.
- Prepare a 1 mM solution of this compound in the degassed ethanol.
3. Self-Assembly:
- Immerse the cleaned gold substrate in the this compound solution.
- Seal the container and leave it for 12-24 hours to allow for self-assembly. For potentially improved ordering, this step can be performed at a slightly elevated temperature (e.g., 60°C).[1]
4. Rinsing and Drying:
- Remove the substrate from the thiol solution and rinse it thoroughly with fresh, degassed ethanol to remove any physisorbed molecules.
- Dry the substrate under a stream of inert gas.
5. Characterization:
- Characterize the SAM immediately using appropriate techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Visualizations
References
Catalyst selection and optimization for thiol-yne reactions with 3-Butyne-1-thiol
For Researchers, Scientists, and Drug Development Professionals
The thiol-yne reaction, a powerful tool in click chemistry, offers a versatile platform for molecular synthesis and polymer construction. However, when working with a bifunctional monomer like 3-Butyne-1-thiol, which possesses both a thiol and an alkyne group, precise control over the reaction outcome is crucial to avoid unwanted side products. This guide provides troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and optimization for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a thiol-yne reaction?
When using this compound, you will primarily encounter a competition between intramolecular cyclization and intermolecular polymerization.
-
Intramolecular Cyclization: The thiol group of one molecule can react with the alkyne group of the same molecule, leading to the formation of a five-membered sulfur-containing heterocycle, 2-methylenetetrahydrothiophene.
-
Intermolecular Polymerization: The thiol group of one molecule can react with the alkyne group of another molecule, leading to the formation of linear or hyperbranched polymers.
The dominant reaction pathway is highly dependent on the chosen catalyst and reaction conditions.
Q2: How can I selectively promote intramolecular cyclization?
To favor the formation of the cyclic product, the key is to operate under conditions that promote the reaction of a single molecule with itself. This is typically achieved through:
-
High Dilution: By significantly lowering the concentration of this compound, you decrease the probability of intermolecular collisions, thus favoring the intramolecular pathway.
-
Catalyst Choice: Certain catalysts are known to be more effective at promoting cyclization. While specific data for this compound is limited, in analogous systems, transition metal catalysts are often employed for controlled cyclization reactions.
Q3: What conditions favor intermolecular polymerization?
Conversely, to promote the formation of polymers, you should aim for conditions that increase the likelihood of reactions between different molecules:
-
High Concentration: Running the reaction at a higher concentration of the monomer will increase the rate of intermolecular reactions.
-
Radical Initiators: Photoinitiators or thermal radical initiators are commonly used to induce polymerization in thiol-yne reactions.[1]
Q4: What types of catalysts can be used for thiol-yne reactions with this compound?
A variety of catalytic systems can initiate thiol-yne reactions. The choice of catalyst is critical in directing the reaction towards the desired product. The main categories include:
-
Radical Initiators: These include photoinitiators (e.g., DMPA, Igracure) that generate radicals upon UV irradiation, and thermal initiators (e.g., AIBN, V-70) that decompose upon heating. Radical-mediated reactions often lead to anti-Markovnikov addition products and can be effective for polymerization.[1]
-
Base Catalysts: Organic bases (e.g., DBU, triethylamine) can deprotonate the thiol to form a thiolate anion, which then acts as a nucleophile. This pathway typically follows a nucleophilic conjugate addition mechanism.
-
Transition Metal Catalysts: Complexes of metals such as rhodium, iridium, gold, and copper have been shown to catalyze thiol-yne reactions.[2] These catalysts can offer high selectivity and control over the reaction, potentially favoring specific isomers or cyclization products. For example, copper nanoparticles on a titanium dioxide support have been used for the hydrothiolation of activated alkynes.[2]
-
Photoredox Catalysts: Visible-light photoredox catalysis provides a milder alternative for initiating thiol-yne reactions, often with high selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficient initiation (e.g., low UV intensity, low temperature)- Presence of inhibitors (e.g., oxygen for radical reactions) | - Use a fresh batch of catalyst or initiator.- Increase UV lamp intensity or reaction temperature.- Degas the reaction mixture thoroughly by sparging with an inert gas (e.g., nitrogen, argon) prior to and during the reaction. |
| Formation of a mixture of cyclic and polymeric products | - Suboptimal concentration- Non-selective catalyst | - To favor cyclization, significantly dilute the reaction mixture.- To favor polymerization, increase the monomer concentration.- Screen different catalysts (radical, base, or transition metal) to find one that provides higher selectivity for your desired product. |
| Uncontrolled/explosive polymerization | - High concentration of a highly reactive monomer- Excessive initiator concentration- Poor heat dissipation | - Reduce the initial monomer concentration.- Lower the concentration of the radical initiator.- Conduct the reaction in a solvent with a good heat capacity and ensure proper stirring and cooling. |
| Formation of undesired side products (e.g., disulfide bonds) | - Presence of oxidizing agents | - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation of the thiol. |
| Low yield of the desired product | - Suboptimal reaction time or temperature- Catalyst poisoning | - Monitor the reaction progress using techniques like TLC, GC, or NMR to determine the optimal reaction time.- Vary the reaction temperature to find the optimal balance between reaction rate and selectivity.- Ensure all reagents and solvents are pure and free of impurities that could deactivate the catalyst. |
Experimental Protocols
General Protocol for Radical-Mediated Polymerization:
-
In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1 M) in a suitable solvent (e.g., THF, acetonitrile).
-
Add a radical initiator (e.g., AIBN, 1-5 mol%).
-
Degas the solution by bubbling with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN) and stir under the inert atmosphere.
-
Monitor the reaction progress by analyzing aliquots at regular intervals.
-
Upon completion, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol, hexane).
-
Collect the polymer by filtration and dry under vacuum.
General Protocol for Base-Catalyzed Intramolecular Cyclization:
-
In a reaction vessel, dissolve this compound in a suitable solvent at a low concentration (e.g., 0.01-0.1 M) to favor intramolecular reaction.
-
Add a base catalyst (e.g., DBU, 5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the formation of the cyclic product by GC-MS or NMR spectroscopy.
-
Once the reaction is complete, quench the catalyst with a mild acid (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the logical flow of the process.
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for thiol-yne reactions.
References
Impact of solvent choice on 3-Butyne-1-thiol reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butyne-1-thiol. The information focuses on the impact of solvent choice on reaction kinetics and provides insights into potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the thiol-yne reaction of this compound?
A1: Generally, polar solvents accelerate the rate of the nucleophilic addition of thiols to alkynes. For the thiol-yne Michael addition, solvents with a high dielectric constant enhance the reaction rate and overall conversion, while less polar solvents tend to slow down the reaction.[1] In some cases, water has been shown to be an excellent solvent, potentially facilitating the reaction through hydrogen bonding.[1]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reaction kinetics?
A2: The choice between a polar protic and a polar aprotic solvent can influence the nucleophilicity of the thiol and the stability of charged intermediates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can hydrogen bond with the thiolate anion, which can sometimes reduce its nucleophilicity. However, they are very effective at stabilizing charged transition states, which can accelerate the reaction.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) do not hydrogen bond with the nucleophile as strongly, leaving it more "naked" and potentially more reactive. They are also effective at solvating cations.
The optimal choice often depends on the specific reaction mechanism (nucleophilic or radical) and the nature of the reactants.
Q3: Can the reaction of this compound proceed via different mechanisms depending on the solvent and initiators?
A3: Yes, the thiol-yne reaction can proceed through either a nucleophilic (Michael addition) or a radical-mediated pathway. The choice of solvent, along with the presence or absence of a base, acid, or radical initiator, will dictate the dominant mechanism. Polar solvents generally favor the nucleophilic pathway, especially in the presence of a base to generate the more nucleophilic thiolate anion. Non-polar solvents may be more suitable for radical-initiated reactions, as they can favor the chain transfer step.[2][3]
Q4: What are common side reactions to be aware of when working with this compound?
A4: A common side reaction for thiols is oxidation to form disulfides, especially in the presence of air (oxygen) or other oxidizing agents. This can be more prevalent in certain solvents or at elevated temperatures. It is often recommended to degas solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Slow or incomplete reaction | Inappropriate solvent choice: The solvent may be too non-polar for a nucleophilic addition. | - Switch to a more polar solvent such as acetonitrile, DMF, or methanol.[1]- For base-catalyzed reactions, ensure the solvent can support the formation of the thiolate anion. |
| Low nucleophilicity of the thiol: The thiol may not be sufficiently deprotonated. | - If a nucleophilic mechanism is desired, add a non-nucleophilic base (e.g., triethylamine, DBU) to generate the more reactive thiolate anion. | |
| Radical inhibitor presence: Trace amounts of radical inhibitors in reactants or solvents might be quenching a radical-mediated reaction. | - If a radical pathway is intended, ensure reactants and solvents are free of inhibitors. - Add a radical initiator (e.g., AIBN, photoinitiator). | |
| Low product yield | Side reactions: Oxidation of this compound to a disulfide is a common side reaction. | - Degas the solvent and perform the reaction under an inert atmosphere (N₂ or Ar). - Avoid unnecessarily high temperatures. |
| Volatility of this compound: Loss of the reactant due to its low boiling point (113-115 °C). | - Perform the reaction at a lower temperature. - Use a condenser to prevent the evaporation of the thiol. | |
| Formation of multiple products | Mixed reaction mechanisms: Conditions may be allowing both nucleophilic and radical pathways to occur. | - To favor the nucleophilic pathway, use a polar solvent and a base, and exclude light and radical initiators. - To favor the radical pathway, use a non-polar solvent and a radical initiator. |
| Stereoisomer formation: The addition to the alkyne can result in a mixture of E and Z isomers. | - The stereochemical outcome can be influenced by the solvent's dielectric constant. Experiment with different solvents to optimize for the desired isomer.[1] |
Data Presentation
The following tables provide representative data on the effect of solvent choice on thiol-yne reaction kinetics, based on studies of thiols with similar reactivity to this compound. Note: The actual reaction rates and yields for this compound may vary.
Table 1: Illustrative Effect of Solvent on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate
| Solvent | Dielectric Constant (ε) | Reaction Time | Yield (%) |
| Water | 80.1 | 5 min | 98 |
| Methanol | 32.7 | 30 min | 95 |
| Acetonitrile | 37.5 | 30 min | 90 |
| DMF | 36.7 | 30 min | 85 |
| THF | 7.6 | 24 h | 40 |
| Toluene | 2.4 | 24 h | 25 |
| Hexane | 1.9 | 24 h | <10 |
Data adapted from a study on thiophenol, intended to be illustrative for the behavior of thiols in different solvents.[1]
Table 2: Illustrative Effect of Solvent on a Triethylamine-Catalyzed Thiol-Yne Reaction
| Solvent | Dielectric Constant (ε) | Conversion (1 h) | E/Z Ratio |
| DMSO | 46.7 | >99% | 22/78 |
| Acetonitrile | 37.5 | >99% | 35/65 |
| Acetone | 20.7 | >99% | 55/45 |
| THF | 7.6 | 70% | 80/20 |
| Toluene | 2.4 | 45% | 95/5 |
| Benzene | 2.3 | 40% | 98/2 |
Data adapted from a study on dodecanethiol, intended to be illustrative for the behavior of thiols in different solvents under base-catalyzed conditions.[1]
Experimental Protocols
General Protocol for Monitoring Reaction Kinetics by ¹H NMR
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent (e.g., the alkyne or alkene) in the chosen deuterated solvent.
-
Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals (e.g., mesitylene or 1,3,5-trimethoxybenzene).
-
Acquire a t=0 spectrum.
-
-
Reaction Initiation:
-
Add this compound (and catalyst, if applicable) to the NMR tube.
-
Quickly mix the contents and place the NMR tube in the spectrometer.
-
-
Data Acquisition:
-
Acquire spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the disappearance of a reactant proton (e.g., the terminal alkyne proton of this compound) and the appearance of a product proton relative to the internal standard.
-
Plot the concentration of the reactant or product versus time to determine the reaction rate.
-
General Protocol for Monitoring Reaction Kinetics by FT-IR Spectroscopy
-
Establish a Calibration Curve (Optional but recommended for quantitative analysis):
-
Prepare a series of solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of the S-H stretching band (around 2570 cm⁻¹) for each concentration.
-
Plot absorbance versus concentration to create a calibration curve.
-
-
Reaction Monitoring:
-
Set up the reaction in a suitable IR cell (e.g., a liquid transmission cell).
-
Initiate the reaction by adding the final reagent.
-
Record IR spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the S-H peak of this compound over time.
-
Use the calibration curve to convert absorbance values to concentration.
-
Plot concentration versus time to determine the reaction rate.
-
Visualizations
Caption: Influence of reaction conditions on the thiol-yne reaction pathway.
Caption: Troubleshooting workflow for slow or incomplete this compound reactions.
References
Characterization techniques for identifying impurities in 3-Butyne-1-thiol
Welcome to the technical support center for 3-Butyne-1-thiol. This resource is designed for researchers, scientists, and drug development professionals to help identify and characterize potential impurities in your sample.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities in this compound can originate from the synthetic route, side reactions, or degradation. The most common impurities include:
-
Oxidation Products: Disulfides, such as bis(3-butyn-1-yl) disulfide, formed by the oxidation of the thiol group.
-
Synthesis-Related Impurities: Unreacted starting materials or precursors, such as 3-Butyn-1-ol or 4-halo-1-butyne derivatives.
-
Side-Reaction Products: Dimers or oligomers formed via thiol-yne reactions, where the thiol of one molecule adds across the alkyne of another.[1][2][3]
-
Residual Solvents: Common laboratory solvents used during synthesis and purification (e.g., Toluene, Hexane, Ethyl Acetate).[6]
-
Water: Moisture absorbed from the atmosphere or from solvents.
Q2: Which analytical technique is best for an initial purity assessment?
A2: For a rapid and comprehensive initial assessment, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy is highly recommended. It can provide structural confirmation of the main compound and help identify and quantify many common impurities, including residual solvents and synthesis-related impurities, in a single, non-destructive experiment.[7][8]
Q3: When should I use a chromatographic method like GC-MS or HPLC?
A3: Chromatographic methods are essential when you need to separate and identify individual components in a complex mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry) is ideal for separating and identifying volatile impurities. It provides both retention time for separation and a mass spectrum for identification of each component.[9]
-
HPLC (High-Performance Liquid Chromatography) is better suited for non-volatile impurities, such as dimers, oligomers, or oxidation products.[9][10]
Q4: Can FTIR spectroscopy confirm the presence of specific impurities?
A4: FTIR (Fourier-Transform Infrared) spectroscopy is an excellent tool for identifying functional groups and can be used to infer the presence of certain impurities.[11] For instance, a broad peak around 3200-3600 cm⁻¹ would suggest the presence of an alcohol impurity (like 3-Butyn-1-ol), which is absent in a pure sample of this compound. Similarly, the absence of the characteristic S-H peak (around 2550 cm⁻¹) could indicate the presence of a disulfide impurity.[12][13]
Troubleshooting Guides
Issue 1: Unexpected peaks in ¹H NMR spectrum.
-
Symptom: Your ¹H NMR spectrum shows signals that do not correspond to this compound.
-
Troubleshooting Workflow:
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to standard tables of NMR solvent impurities.[6] Common contaminants include acetone (~2.17 ppm), hexane (~0.88, 1.26 ppm), and ethyl acetate (~1.26, 2.05, 4.12 ppm) in CDCl₃.
-
Look for Synthesis Precursors: If 3-Butyn-1-ol was a precursor, look for a triplet around 3.7 ppm (for the -CH₂OH group).[14]
-
Identify Oxidation Products: The formation of bis(3-butyn-1-yl) disulfide will cause the disappearance of the -SH proton signal and a downfield shift of the adjacent -CH₂S- signal.
-
Consider Dimerization: Thiol-yne side reactions can produce vinyl sulfide structures.[1][3] This would introduce new peaks in the olefinic region (5-7 ppm).
-
Use 2D NMR: If peaks overlap, techniques like COSY or HSQC can help resolve the signals and identify the structures of the impurities.[8]
-
Issue 2: Multiple peaks observed in GC-MS analysis.
-
Symptom: The total ion chromatogram (TIC) from your GC-MS run displays more than just the main product peak.
-
Troubleshooting Workflow:
-
Analyze the Mass Spectrum of Each Peak: Obtain the mass spectrum for each impurity peak. The molecular ion peak (M⁺) will give you the molecular weight of the impurity.
-
Compare with Potential Impurities: Match the observed molecular weights with those of suspected impurities (see Table 1). For example, a peak with M⁺ = 70 could indicate 3-Butyn-1-ol, while a peak at M⁺ = 88 could be 3-Butene-1-thiol.[4]
-
Examine Fragmentation Patterns: The fragmentation pattern provides structural clues that can help confirm the identity of the impurity.
-
Check Retention Times: If you have standards for likely impurities, you can confirm their presence by matching retention times.
-
Data Presentation
Table 1: Common Potential Impurities in this compound
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Origin |
| This compound | HSCH₂CH₂C≡CH | C₄H₆S | 86.16 | Main Product |
| Bis(3-butyn-1-yl) disulfide | (SCH₂CH₂C≡CH)₂ | C₈H₁₀S₂ | 170.30 | Oxidation |
| 3-Butyn-1-ol | HOCH₂CH₂C≡CH | C₄H₆O | 70.09 | Synthesis Precursor |
| 3-Butene-1-thiol | HSCH₂CH₂CH=CH₂ | C₄H₈S | 88.17 | Reduction Byproduct |
| Thiol-yne Dimer | Structure varies | C₈H₁₂S₂ | 172.31 | Side Reaction |
Table 2: Characteristic Spectroscopic Data for Identification
| Compound | Key ¹H NMR Signals (ppm in CDCl₃) | Key ¹³C NMR Signals (ppm in CDCl₃) | Key FTIR Bands (cm⁻¹) |
| This compound | ~2.7 (t, -CH₂S-), ~2.5 (td, -CH₂C≡), ~2.0 (t, ≡C-H), ~1.4 (t, -SH) | ~82 (≡C-H), ~70 (C≡C), ~28 (-CH₂C≡), ~18 (-CH₂S-) | ~3300 (≡C-H), ~2550 (S-H), ~2120 (C≡C) |
| Bis(3-butyn-1-yl) disulfide | ~2.9 (t, -CH₂S-), ~2.6 (t, -CH₂C≡), ~2.0 (t, ≡C-H) | ~82 (≡C-H), ~70 (C≡C), ~38 (-CH₂S-), ~20 (-CH₂C≡) | ~3300 (≡C-H), ~2120 (C≡C), No S-H band |
| 3-Butyn-1-ol | ~3.7 (t, -CH₂O-), ~2.5 (td, -CH₂C≡), ~2.0 (t, ≡C-H)[14] | ~83 (≡C-H), ~69 (C≡C), ~61 (-CH₂O-), ~23 (-CH₂C≡) | ~3350 (broad, O-H), ~3300 (≡C-H), ~2120 (C≡C) |
| 3-Butene-1-thiol | ~5.8 (m, -CH=), ~5.1 (m, =CH₂), ~2.6 (q, -CH₂S-), ~2.4 (q, -CH₂C=) | ~137 (-CH=), ~116 (=CH₂), ~38 (-CH₂C=), ~28 (-CH₂S-) | ~3080 (=C-H), ~2550 (S-H), ~1640 (C=C) |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
Method 1: Purity Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh ~10-20 mg of your this compound sample and a similar mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and at least one sharp proton signal that does not overlap with the analyte signals.
-
Dissolution: Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and std = internal standard.
Method 2: Impurity Profiling by GC-MS
-
Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Column Selection: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) suitable for separating volatile sulfur compounds.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
-
Analysis: Identify the main peak corresponding to this compound. For any other peaks, analyze their mass spectra and compare them against a spectral library (e.g., NIST) and the data in Table 1 to identify the impurities.
Method 3: Functional Group Analysis by FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample between two salt plates (NaCl or KBr) to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the clean salt plates or ATR crystal first.
-
Analysis: Identify the characteristic absorption bands as listed in Table 2. Look for the presence of unexpected bands (e.g., a broad O-H band) or the absence of expected bands (e.g., the S-H band) to diagnose impurities.[12][13][15][16]
Visualizations
Caption: General workflow for identifying impurities.
Caption: Decision tree for troubleshooting analytical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. daneshyari.com [daneshyari.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Butene-1-thiol | C4H8S | CID 4713209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. epfl.ch [epfl.ch]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. rtilab.com [rtilab.com]
- 12. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 3-Butyn-1-ol(927-74-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
3-Butyne-1-thiol vs. 3-Butene-1-thiol: A Comparative Guide for Surface Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with self-assembled monolayers (SAMs) is a cornerstone of modern materials science, enabling precise control over surface properties for a vast array of applications, from biosensing to drug delivery. The choice of anchor molecule is critical in defining the stability, reactivity, and ultimate functionality of these surfaces. This guide provides a comparative analysis of two such molecules: 3-butyne-1-thiol and 3-butene-1-thiol. While both molecules share a common thiol anchoring group for attachment to noble metal surfaces like gold, their terminal alkyne and alkene functionalities, respectively, offer distinct advantages and reactivity profiles.
Molecular Structures and Functional Groups
The key difference between this compound and 3-butene-1-thiol lies in their terminal unsaturated carbon-carbon bonds.
The terminal alkyne group of this compound provides a reactive handle for "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), as well as thiol-yne radical reactions. The terminal alkene group of 3-butene-1-thiol is amenable to thiol-ene "click" chemistry and other addition reactions.
Performance on Surfaces: A Comparative Analysis
Direct comparative experimental data for self-assembled monolayers of this compound and 3-butene-1-thiol on gold surfaces is limited in publicly available literature. However, by drawing parallels with studies on analogous long-chain alkanethiols and terminal alkynes, we can infer their relative performance characteristics.
A study comparing the stability of monolayers formed from 1-octadecanethiol (a saturated long-chain thiol) and 1-octadecyne (a terminal alkyne) on gold provides valuable insights. This study suggests that while monovalent terminal alkyne monolayers may be slightly less stable than their thiolate counterparts, they still offer sufficient stability for applications like biosensing.[1] Multivalency can further enhance the stability of alkyne-based monolayers.[1]
| Property | This compound (Alkyne-terminated) | 3-Butene-1-thiol (Alkene-terminated) | Supporting Evidence/Inference |
| Binding to Gold | Forms a stable bond via the thiol group. | Forms a stable bond via the thiol group. | The strong affinity of sulfur for gold is well-established for forming stable self-assembled monolayers. |
| Monolayer Stability | Potentially slightly lower hydrolytic and thermal stability compared to a corresponding saturated thiol SAM, but sufficient for many applications. Stability can be enhanced by using multivalent adsorbates. | Expected to have stability comparable to other alkanethiol SAMs. Stability increases with longer alkyl chain length due to increased van der Waals interactions.[2] | A comparative study on 1-octadecanethiol and 1-octadecyne showed slightly lower stability for the alkyne monolayer.[1] |
| Surface Reactivity | The terminal alkyne is highly versatile for post-functionalization via "click" chemistry (CuAAC, SPAAC) and thiol-yne reactions. | The terminal alkene is reactive towards thiol-ene "click" chemistry, halogenation, and other electrophilic additions. | The reactivity of terminal alkynes and alkenes is a fundamental concept in organic chemistry. Thiol-yne and thiol-ene reactions are widely used for surface modification. |
| Potential for Bio-conjugation | Excellent candidate for bio-conjugation due to the bio-orthogonality of the alkyne group in click chemistry reactions. | Suitable for bio-conjugation via thiol-ene reactions, which can be initiated by light or radicals. | "Click" chemistry reactions are prized for their high efficiency and specificity in biological systems. |
Experimental Protocols
The following are generalized protocols for the formation and characterization of SAMs on gold surfaces, which can be adapted for this compound and 3-butene-1-thiol.
Protocol 1: Formation of Self-Assembled Monolayers on Gold
This protocol outlines the standard procedure for preparing SAMs from a thiol solution.[3][4]
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
This compound or 3-butene-1-thiol
-
Anhydrous ethanol
-
Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and explosive! Handle with extreme care in a fume hood with appropriate personal protective equipment). Alternatively, UV/Ozone cleaning can be used.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This is a critical step for the formation of a well-ordered monolayer.
-
Solution Preparation: Prepare a dilute solution (typically 1 mM) of the desired thiol in a high-purity solvent like anhydrous ethanol.
-
Immersion: Immerse the clean, dry gold substrate into the thiol solution. The assembly process starts immediately. For optimal monolayer quality, it is common to leave the substrate in the solution for 24 to 48 hours in a clean, vibration-free environment.[4]
-
Rinsing: After the desired immersion time, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any non-covalently bound (physisorbed) molecules.
-
Drying: Dry the substrate with a gentle stream of nitrogen gas.
Protocol 2: Characterization of Self-Assembled Monolayers
The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical bonding states of the surface. For thiol SAMs on gold, the S 2p spectrum is characteristic, showing a doublet at approximately 162 eV and 163.2 eV, confirming the formation of a gold-thiolate bond.[5] The presence of the C 1s signal corresponding to the alkyne or alkene will confirm the presence of the terminal functional group.
-
Contact Angle Goniometry: Measures the wettability of the surface. The advancing and receding contact angles of a probe liquid (e.g., water) can indicate the packing density and order of the monolayer. A hydrophobic surface is expected for a well-ordered monolayer of these thiols.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the monolayer. For this compound, a characteristic C≡C-H stretching peak would be expected around 3300 cm⁻¹ and a C≡C stretching peak around 2100 cm⁻¹. For 3-butene-1-thiol, C=C and =C-H stretching vibrations would be observed.
-
Electrochemical Methods: Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can be used to assess the integrity and stability of the monolayer, particularly its ability to block electron transfer to the underlying gold electrode. The electrochemical stability of thiolate SAMs is dependent on the metal substrate, pH, and the molecular structure of the thiol.[2][6]
Conclusion
Both this compound and 3-butene-1-thiol are valuable molecules for the functionalization of surfaces. The choice between them will largely depend on the desired subsequent surface reaction.
-
This compound is the preferred choice when highly efficient and bio-orthogonal "click" chemistry reactions (CuAAC or SPAAC) are planned for post-functionalization. This makes it particularly suitable for applications in biosensor development and the controlled immobilization of biomolecules.
-
3-Butene-1-thiol is a versatile alternative, enabling surface modification through robust thiol-ene chemistry. This method is often initiated by UV light or radicals and provides a straightforward route to attach a wide range of molecules.
For applications requiring the highest degree of stability, further investigation into the use of multivalent alkyne or alkene thiols could be beneficial. The experimental protocols provided here offer a starting point for researchers to form and characterize high-quality SAMs using these functional thiols, paving the way for the development of advanced materials and devices.
References
- 1. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Preparing Self-Assembled Monolayers [merckmillipore.com]
- 5. surfacesciencelab.com [surfacesciencelab.com]
- 6. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of 3-Butyne-1-thiol Surface Coverage on Gold, Silver, and Copper Substrates
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) of functionalized thiols on noble metal substrates offer a versatile platform for tailoring interfacial properties. This guide provides a comparative analysis of the surface coverage of 3-Butyne-1-thiol, a thiol with a terminal alkyne group valuable for subsequent "click" chemistry functionalization, on three commonly used substrates: gold (Au), silver (Ag), and copper (Cu).
Comparative Surface Coverage Data
The surface coverage of thiols on metal substrates is influenced by several factors, including the strength of the thiol-metal bond, the packing density of the monolayer, and the stability of the resulting SAM. The following table summarizes typical surface coverage values and related parameters for short-chain thiols on gold, silver, and copper, which can serve as an estimate for this compound.
| Parameter | Gold (Au) | Silver (Ag) | Copper (Cu) |
| Typical Surface Coverage (molecules/cm²) | ~4.6 x 10¹⁴ | ~4.8 x 10¹⁴ | Variable, often lower than Au and Ag |
| Typical Surface Coverage (pmol/cm²) | ~760 | ~800 | Variable |
| Common Characterization Techniques | XPS, Ellipsometry, Contact Angle, STM | XPS, SERS, Contact Angle | XPS, Contact Angle, CV |
| Bond Strength (M-S) | Strong covalent bond | Stronger than Au-S | Strongest, but prone to oxidation |
| SAM Stability | High thermal and chemical stability[1] | Less stable than on Au, prone to oxidation | Least stable, readily oxidizes[1][2] |
Note: The surface coverage of this compound may deviate from these values due to the presence of the terminal alkyne group, which could influence intermolecular interactions and packing density.
Experimental Protocols
The formation of well-ordered self-assembled monolayers is critically dependent on the experimental protocol. Below are generalized yet detailed methodologies for the deposition of this compound on gold, silver, and copper substrates.
1. Substrate Preparation:
-
Gold: Gold substrates are typically prepared by electron-beam evaporation of a thin layer of gold (e.g., 100 nm) onto a silicon wafer with a chromium or titanium adhesion layer (e.g., 10 nm). Before use, the substrates are cleaned to remove organic contaminants. A common procedure involves rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen. For a more rigorous cleaning, substrates can be treated with "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION) , followed by copious rinsing with deionized water and ethanol, and drying.
-
Silver: Silver substrates can be prepared similarly to gold by thermal evaporation. Silver is more reactive and prone to tarnishing, so it is crucial to use freshly prepared or cleaned surfaces. Cleaning can be achieved by sonication in ethanol, followed by rinsing with deionized water and drying. An argon plasma treatment can also be effective in removing surface oxides.
-
Copper: Copper substrates are highly susceptible to oxidation.[2] Therefore, pre-treatment is essential. This often involves mechanical polishing followed by sonication in a degreasing solvent like acetone, then ethanol, and finally deionized water. An acid treatment (e.g., dilute nitric acid or acetic acid) is typically used to remove the native oxide layer immediately before immersion in the thiol solution.[2]
2. SAM Formation:
-
A dilute solution of this compound (typically 1 mM) is prepared in a high-purity solvent, most commonly absolute ethanol.[3]
-
The cleaned substrate is immersed in the thiol solution. To minimize oxidation, particularly for copper, the solution should be deoxygenated by bubbling with an inert gas like argon or nitrogen.
-
The immersion time can vary from a few minutes to 24 hours.[3] While initial monolayer formation is rapid, longer immersion times are often used to allow for molecular rearrangement and the formation of a more ordered and densely packed monolayer.[3]
-
The immersion is typically carried out at room temperature.
3. Post-Deposition Rinsing and Drying:
-
After immersion, the substrate is removed from the thiol solution and thoroughly rinsed with the same solvent (e.g., ethanol) to remove non-chemisorbed molecules.
-
The rinsed substrate is then dried under a gentle stream of dry, inert gas (e.g., nitrogen).
Characterization Techniques for Surface Coverage
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical state of the surface. By analyzing the intensity of the S 2p and the substrate (Au 4f, Ag 3d, or Cu 2p) core level signals, the relative surface coverage of the thiol can be quantified.[4][5]
Ellipsometry: Spectroscopic ellipsometry measures the change in polarization of light upon reflection from a surface. This change can be used to determine the thickness of the organic monolayer with sub-nanometer resolution.[1][6][7] Assuming a molecular length for this compound, the thickness can be related to the surface coverage and molecular orientation.
Contact Angle Goniometry: The contact angle of a liquid (typically water) on the SAM-coated surface provides information about the surface energy and the packing quality of the monolayer. A high contact angle for a non-polar terminal group indicates a well-ordered and densely packed monolayer.
Visualizing the Process and Influencing Factors
To better understand the experimental workflow and the interplay of factors affecting surface coverage, the following diagrams are provided.
Caption: Experimental workflow for the formation and characterization of this compound SAMs.
Caption: Key factors influencing the surface coverage of thiol SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details [mdpi.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Validation of 3-Butyne-1-thiol Conjugation to Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced biosensors, and novel nanomaterials. The choice of linker molecule and the method of validating its successful conjugation to the nanoparticle surface are paramount to ensuring the desired functionality and performance. This guide provides a comprehensive comparison of spectroscopic techniques for validating the conjugation of 3-butyne-1-thiol to nanoparticles, alongside a comparative analysis with alternative surface modification strategies.
Introduction to this compound as a Nanoparticle Ligand
This compound is a bifunctional molecule that offers a robust platform for nanoparticle surface modification. Its thiol group (-SH) provides a strong anchor to the surface of noble metal nanoparticles, such as gold and silver, through the formation of a stable metal-sulfur bond.[1] Concurrently, the terminal alkyne group (-C≡CH) serves as a versatile handle for subsequent "click" chemistry reactions, allowing for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.[2][3] This dual functionality makes this compound an attractive choice for creating multifunctional nanoparticle systems.
Spectroscopic Validation Techniques: A Comparative Analysis
The successful conjugation of this compound to a nanoparticle surface must be rigorously validated. Several spectroscopic techniques can provide definitive evidence of successful surface modification. Each technique offers unique insights into the chemical and physical properties of the functionalized nanoparticles.
| Spectroscopic Technique | Information Provided | Key Spectral Features for this compound | Advantages | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Monitors changes in the Localized Surface Plasmon Resonance (LSPR) of the nanoparticles upon ligand binding. | Red-shift of the LSPR peak (typically 2-10 nm for gold nanoparticles) upon conjugation.[4][5] | Simple, rapid, and provides information on colloidal stability.[6] | Indirect evidence of conjugation; sensitive to aggregation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the vibrational modes of functional groups present on the nanoparticle surface. | Disappearance of the S-H stretching peak (~2550 cm⁻¹). Appearance of C≡C-H stretching peak (~3300 cm⁻¹) and C≡C stretching peak (~2100-2200 cm⁻¹).[7][8] | Provides direct evidence of the ligand's chemical structure on the surface. | Can have low sensitivity for monolayers on nanoparticles; water vapor can interfere. |
| Surface-Enhanced Raman Spectroscopy (SERS) | Provides highly sensitive vibrational spectra of molecules near a plasmonic nanoparticle surface. | Strong enhancement of the C≡C stretching peak (~2100-2200 cm⁻¹), which is in the "cellular silent region".[9][10] Disappearance or shift of the S-H peak. | Extremely high sensitivity, capable of single-molecule detection; provides a unique spectral fingerprint.[9] | Requires a SERS-active substrate (e.g., gold or silver nanoparticles); signal intensity can be variable. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the elements on the nanoparticle surface. | Presence of a sulfur (S 2p) peak with a binding energy characteristic of a gold-thiolate bond (~162 eV).[11] Detection of carbon (C 1s) peaks corresponding to the alkyne and alkyl chain. | Provides quantitative elemental analysis and information on chemical bonding. | Requires high vacuum; can be destructive to some samples; data analysis can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and environment of the ligand. | Broadening and chemical shift changes of proton signals of this compound upon binding to the nanoparticle. | Provides quantitative information on ligand density.[1][12] | Lower sensitivity compared to other techniques; requires high sample concentrations and specialized equipment. |
Comparison with Alternative Conjugation Strategies
While this compound offers a robust and versatile platform, several alternative linkers and conjugation strategies are available. The choice of linker depends on the nanoparticle material, the molecule to be attached, and the desired application.
| Linker/Strategy | Nanoparticle Compatibility | Attachment Chemistry | Key Advantages | Key Disadvantages |
| This compound | Gold, Silver, Copper, Platinum | Thiol-metal bond | Strong, stable bond; terminal alkyne for "click" chemistry. | Thiols can be susceptible to oxidation.[13] |
| Alkanethiols (e.g., dodecanethiol) | Gold, Silver, Copper, Platinum | Thiol-metal bond | Form well-ordered self-assembled monolayers (SAMs). | Lack a reactive handle for further functionalization unless pre-modified. |
| Carboxylic Acids | Metal oxides (e.g., Fe₃O₄, TiO₂) | Carboxylate-metal bond | Good for functionalizing oxide-based nanoparticles. | Weaker bond compared to thiol-gold; can be pH-sensitive. |
| Amines | Gold, Platinum, Metal oxides | Amine-metal coordination or covalent amide bond formation | Versatile for various nanoparticle types. | Coordination bond can be weaker than thiol-gold; covalent attachment requires activating agents. |
| Direct Alkyne Conjugation | Gold | σ-π or π-π interactions | Can provide strong binding and a "cleaner" surface.[13] | Less established than thiol chemistry; binding strength can be variable.[14] |
| "Click" Chemistry (e.g., CuAAC) | Azide or alkyne-modified nanoparticles | Copper-catalyzed azide-alkyne cycloaddition | High efficiency, specificity, and biocompatibility.[2][15] | Requires pre-functionalization of the nanoparticle with an azide or alkyne. |
Experimental Protocols
General Nanoparticle Functionalization with this compound
-
Nanoparticle Synthesis: Synthesize gold or silver nanoparticles using a standard method (e.g., citrate reduction).
-
Ligand Exchange: Add a solution of this compound in ethanol to the nanoparticle colloid with vigorous stirring. The molar ratio of thiol to surface metal atoms should be optimized.
-
Incubation: Allow the reaction to proceed for several hours to ensure complete ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized nanoparticles and remove excess unbound thiol. Resuspend the nanoparticles in the desired solvent.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilution of the nanoparticle solution in a cuvette to ensure the absorbance is within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).[16]
-
Blank Measurement: Use the solvent in which the nanoparticles are suspended as a blank.
-
Spectrum Acquisition: Acquire the UV-Vis spectrum of the bare nanoparticles and the this compound functionalized nanoparticles over a relevant wavelength range (e.g., 400-800 nm for gold nanoparticles).
-
Data Analysis: Compare the spectra and note the red-shift in the LSPR peak wavelength after functionalization.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
-
Sample Preparation: Deposit a concentrated solution of the functionalized nanoparticles onto an ATR crystal (e.g., ZnSe or Ge) and allow the solvent to evaporate, forming a thin film.[17]
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Collect the FTIR spectrum of the nanoparticle film.
-
Data Analysis: Identify the characteristic vibrational peaks of this compound and the disappearance of the S-H peak.[18]
Surface-Enhanced Raman Spectroscopy (SERS)
-
Sample Preparation: The this compound functionalized gold or silver nanoparticles act as the SERS substrate. The sample can be analyzed directly in colloidal form or after deposition on a solid substrate.
-
Spectrum Acquisition: Acquire the Raman spectrum using an appropriate laser excitation wavelength that overlaps with the LSPR of the nanoparticles.
-
Data Analysis: Identify the highly enhanced Raman peak of the alkyne group around 2100-2200 cm⁻¹.[9][10]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Deposit a concentrated solution of the functionalized nanoparticles onto a clean, conductive substrate (e.g., silicon wafer) and allow it to dry completely in a vacuum.[19][20]
-
Survey Scan: Perform a survey scan to identify all elements present on the surface.
-
High-Resolution Scans: Perform high-resolution scans of the S 2p, C 1s, and Au 4f (or Ag 3d) regions.
-
Data Analysis: Determine the binding energies of the core levels to identify the chemical states. The S 2p peak at ~162 eV is indicative of a gold-thiolate bond.[11]
Visualizations
Experimental Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of nanoparticle conjugation.
"Click" Chemistry Application of this compound Functionalized Nanoparticles
Caption: "Click" chemistry with alkyne-functionalized nanoparticles.
Conclusion
The successful conjugation of this compound to nanoparticles can be rigorously confirmed through a suite of spectroscopic techniques. While UV-Vis spectroscopy provides a rapid initial assessment, a combination of FTIR, SERS, and XPS is recommended for unambiguous validation of surface functionalization. The choice of technique will depend on the specific requirements of the study and the available instrumentation. The unique terminal alkyne group of this compound provides a powerful platform for further "click" chemistry modifications, enabling the development of sophisticated, multifunctional nanoparticle systems for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cytodiagnostics.com [cytodiagnostics.com]
- 6. Enhanced oligonucleotide–nanoparticle conjugate stability using thioctic acid modified oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. azonano.com [azonano.com]
- 9. A decade of alkyne-tag Raman imaging (ATRI): applications in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Alkyne- and Nitrile-Anchored Gold Nanoparticles for Multiplex SERS Imaging of Biomarkers in Cancer Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. piketech.com [piketech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalysts for 3-Butyne-1-thiol Click Reactions
For Researchers, Scientists, and Drug Development Professionals
The thiol-yne click reaction, a powerful tool for carbon-sulfur bond formation, has garnered significant interest in materials science, bioconjugation, and drug development. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and applicability, especially in sensitive biological systems. This guide provides a comparative analysis of common catalytic systems for the reaction of 3-butyne-1-thiol, offering experimental data, detailed protocols, and decision-making frameworks to aid in catalyst selection.
Performance Comparison of Catalytic Systems
The efficiency of the thiol-yne reaction with this compound is highly dependent on the catalytic system employed. Below is a summary of quantitative data for representative copper-based, ruthenium-based, and metal-free photocatalytic systems. It is important to note that reaction conditions have been optimized for each catalyst class and may not be directly interchangeable.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Selectivity (E:Z) | Key Advantages | Key Disadvantages |
| Copper-Based | |||||||
| CuNPs/TiO₂[1] | 10 mg (heterogeneous) | 1,2-dichloroethane | 20 | High | Z-isomer favored | Heterogeneous, reusable, cost-effective.[1] | Requires elevated temperatures (80 °C), potential for metal leaching. |
| Ruthenium-Based | |||||||
| Ru(bpy)₃Cl₂ (Photocatalyst) | 0.3 | DMSO | 4 | Good | Good (E-favored) | High efficiency under visible light. | Expensive, potential for toxic metal contamination.[2][3] |
| Metal-Free | |||||||
| Eosin Y (Photocatalyst)[2][3] | 0.3 | Hexane | 4 | up to 91[2][3] | up to 60:1 (E:Z)[2][3] | Metal-free (avoids contamination), inexpensive, environmentally friendly.[2][3] | Lower selectivity with aliphatic thiols compared to aryl thiols.[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Copper-Catalyzed Thiol-Yne Reaction (Heterogeneous)
This protocol is adapted from the hydrothiolation of activated alkynes using copper nanoparticles supported on TiO₂[1][4].
Materials:
-
This compound
-
Activated alkyne (e.g., methyl propiolate)
-
CuNPs/TiO₂ catalyst
-
1,2-dichloroethane (DCE)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the CuNPs/TiO₂ catalyst (10 mg).
-
Add 1,2-dichloroethane (5 mL) to the flask.
-
Add this compound (1.0 mmol) and the activated alkyne (1.0 mmol) to the suspension.
-
The reaction mixture is stirred and heated to 80 °C under reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst is separated by centrifugation or filtration.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.
-
The recovered catalyst can be washed, dried, and reused for subsequent reactions[1][4].
Metal-Free Visible Light-Mediated Thiol-Yne Reaction
This protocol is based on the use of Eosin Y as a metal-free photoredox catalyst[2][3][5][6].
Materials:
-
This compound
-
Activated alkyne
-
Eosin Y
-
Hexane
-
Pyridine
-
Schlenk tube or similar reaction vessel
-
LED light source (e.g., green LEDs)
-
Magnetic stirrer
-
3D-printed photoreactor (optional, for temperature stabilization and parallel reactions)[2][5]
Procedure:
-
In a Schlenk tube, dissolve Eosin Y (0.3 mol%) in hexane.
-
Add this compound (1.2 equiv) and the activated alkyne (1.0 equiv).
-
Add pyridine (1.5 equiv) to the reaction mixture.
-
The reaction vessel is sealed and placed in a photoreactor or at a fixed distance from the LED light source.
-
Irradiate the mixture with visible light while stirring at room temperature.
-
Monitor the reaction for 4-10 hours until completion (as determined by TLC or GC-MS).
-
After the reaction, the solvent is evaporated, and the product is purified by column chromatography.
Visualizing Workflows and Mechanisms
Experimental Workflow
The general workflow for a catalytic this compound click reaction is depicted below, from reactant preparation to product analysis.
Reaction Mechanism: Metal-Free Photoredox Catalysis
The proposed mechanism for the Eosin Y-catalyzed thiol-yne reaction involves the generation of a thiyl radical intermediate upon visible light irradiation.
Catalyst Selection Guide
Choosing the optimal catalyst depends on the specific requirements of the application, such as cost, purity, and desired selectivity.
References
- 1. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Visible light mediated metal-free thiol–yne click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Visible light mediated metal-free thiol–yne click reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Visible light mediated metal-free thiol–yne click reaction - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02132H [pubs.rsc.org]
Unraveling the Reaction Kinetics of 3-Butyne-1-thiol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of bifunctional molecules like 3-Butyne-1-thiol is paramount for the controlled synthesis of novel therapeutics and materials. This guide provides a comprehensive analysis of the factors governing the reaction kinetics of this compound, comparing its reactivity in thiol-yne reactions with alternative chemistries. While specific quantitative kinetic data for this compound remains scarce in publicly available literature, this guide leverages data from analogous thiol and alkyne systems to provide a robust framework for predicting and controlling its reactivity.
Comparative Analysis of Thiol-Based Reactions
The reactivity of this compound is primarily centered around its two functional groups: the terminal alkyne and the primary thiol. This dual functionality allows it to participate in a variety of reactions, most notably the thiol-yne reaction. To understand its kinetic profile, it is instructive to compare the thiol-yne reaction with other common thiol-based "click" reactions.
| Reaction Type | General Mechanism | Key Kinetic Factors | Comparison with this compound Reactivity |
| Thiol-Yne Reaction | Radical-mediated step-growth addition or nucleophilic Michael addition. | Initiator concentration, light intensity (for photoinitiation), solvent polarity, presence of electron-withdrawing groups on the alkyne, thiol acidity. | The alkyne in this compound is not activated by an adjacent electron-withdrawing group, suggesting that radical-mediated pathways may be more efficient than nucleophilic additions. |
| Thiol-Ene Reaction | Radical-mediated step-growth addition. | Similar to radical thiol-yne: initiator concentration, light intensity. The nature of the alkene (electron-rich vs. electron-poor) is a critical factor. | The thiol-yne reaction of this compound can proceed with a second thiol addition to the resulting vinyl sulfide, a key difference from the single addition in thiol-ene reactions. |
| Thiol-Michael Addition | Nucleophilic conjugate addition. | Requires an electron-poor alkene (Michael acceptor), base or nucleophilic catalyst, solvent polarity. | For this compound to act as the thiol component, the reaction partner must be a suitable Michael acceptor. The alkyne of this compound itself is not a typical Michael acceptor. |
Quantitative Kinetic Data for Thiol-Yne Reactions
A study on the reaction of a bromo-ynone with N-acetyl-O-methyl-cysteine provided the following second-order rate constants[1]:
| Reaction Step | Reactants | Rate Constant (M⁻¹s⁻¹) |
| First Thiol Addition | Bromo-ynone + N-acetyl-O-methyl-cysteine | 1780 |
| Second Thiol Addition | Thio-ynone intermediate + N-acetyl-O-methyl-cysteine | 135 |
It is important to note that the bromo-ynone is an activated alkyne, which significantly accelerates the reaction. The reaction of this compound, an unactivated alkyne, is expected to be considerably slower.
Furthermore, research on radical-mediated thiol-yne photopolymerizations has shown that the rate of the second thiol addition to the intermediate vinyl sulfide is approximately three times faster than the initial thiol addition to the alkyne[2][3]. The overall reaction rate in these systems often shows a near first-order dependence on the thiol concentration, indicating that the chain transfer step (hydrogen abstraction from a thiol by the intermediate radical) is the rate-determining step[2].
Experimental Protocols
To determine the specific reaction kinetics of this compound, a detailed experimental protocol is required. The following outlines a general approach for a kinetic study using ¹H NMR spectroscopy.
Objective: To determine the rate law and rate constant for the reaction of this compound with a model ene or another alkyne under photoinitiated radical conditions.
Materials:
-
This compound
-
Reaction partner (e.g., N-vinylpyrrolidone or another suitable ene/yne)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
UV lamp (365 nm)
-
¹H NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the photoinitiator in the deuterated solvent.
-
In an NMR tube, add a known concentration of this compound, the reaction partner, and an internal standard (e.g., mesitylene).
-
Add a specific volume of the photoinitiator stock solution to the NMR tube.
-
Seal the NMR tube and wrap it in foil to prevent premature initiation.
-
-
Reaction Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the reactants.
-
Place the NMR tube under the UV lamp at a fixed distance.
-
At regular time intervals, remove the tube, quickly acquire a ¹H NMR spectrum, and then return it to the UV source.
-
Monitor the disappearance of the reactant peaks (e.g., the alkyne proton of this compound) and the appearance of the product peaks over time.
-
-
Data Analysis:
-
Integrate the relevant peaks in the ¹H NMR spectra and normalize them against the internal standard.
-
Plot the concentration of this compound as a function of time.
-
Use initial rate analysis or integrated rate laws to determine the order of the reaction with respect to each reactant and the overall rate constant.
-
Repeat the experiment with varying initial concentrations of reactants and initiator to confirm the rate law.
-
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the general reaction pathway for a radical-mediated thiol-yne reaction and a typical experimental workflow for kinetic analysis.
Caption: Radical-mediated thiol-yne reaction pathway.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 3-Butyne-1-thiol: An Evaluation of Efficiency and Methodologies
For researchers and professionals in drug development and chemical synthesis, the efficient production of specialized reagents is paramount. 3-Butyne-1-thiol, a bifunctional molecule featuring both a terminal alkyne and a thiol group, is a valuable building block in organic chemistry, particularly in the fields of click chemistry, surface functionalization, and the synthesis of bioactive molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound, starting from the commercially available precursor, 3-butyn-1-ol. The discussion will focus on the efficiency of each pathway, supported by detailed experimental protocols.
Executive Summary of Synthetic Pathways
Two principal strategies for the synthesis of this compound from 3-butyn-1-ol have been identified and evaluated.
-
Route A: The Two-Step Tosylation-Thiolation Sequence. This classical approach involves the activation of the hydroxyl group of 3-butyn-1-ol as a tosylate, followed by nucleophilic substitution with a thiolating agent. This method is reliable and proceeds through well-understood reaction mechanisms.
-
Route B: The Haloalkyne Intermediate Pathway. This route first converts 3-butyn-1-ol to a haloalkyne, such as 4-bromo-1-butyne, which is then reacted with a sulfur nucleophile to yield the target thiol. This pathway offers an alternative to the use of sulfonate esters.
The following sections will delve into the specifics of each route, presenting a side-by-side comparison of their efficiencies and providing detailed experimental procedures.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a composite of several factors, including chemical yield, reaction time, purity of the final product, and the cost and availability of reagents. The table below summarizes the key quantitative data for the two primary routes to this compound.
| Parameter | Route A: Tosylation-Thiolation | Route B: Haloalkyne Pathway |
| Starting Material | 3-Butyn-1-ol | 3-Butyn-1-ol |
| Key Intermediates | 3-Butyn-1-yl tosylate, Thioacetate | 4-Bromo-1-butyne |
| Overall Yield | ~60-70% (estimated) | ~22% (based on isolated yields) |
| Number of Steps | 2 | 2 |
| Key Reagents | p-Toluenesulfonyl chloride, Pyridine, Potassium thioacetate | Phosphorus tribromide, Thiourea |
| Reaction Conditions | Step 1: 0°C to rt; Step 2: Reflux | Step 1: 0°C; Step 2: Reflux |
Visualizing the Synthetic Pathways
To provide a clear visual representation of the chemical transformations involved in each synthetic route, the following diagrams have been generated.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each of the key transformations discussed.
Route A: Tosylation-Thiolation Sequence
Step 1: Synthesis of 3-Butyn-1-yl Tosylate
-
Procedure: To a solution of 3-butyn-1-ol (1.0 eq) in pyridine at 0°C, p-toluenesulfonyl chloride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched by the addition of water, and the product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous copper (II) sulfate, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 3-butyn-1-yl tosylate, which can be purified by column chromatography.
Step 2: Synthesis of S-(3-Butyn-1-yl) thioacetate
-
Procedure: A solution of 3-butyn-1-yl tosylate (1.0 eq) and potassium thioacetate (1.5 eq) in dimethylformamide (DMF) is heated to reflux for 3 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford S-(3-butyn-1-yl) thioacetate.
Step 3: Synthesis of this compound
-
Procedure: To a suspension of lithium aluminum hydride (LiAlH₄, 0.5 eq) in anhydrous diethyl ether at 0°C, a solution of S-(3-butyn-1-yl) thioacetate (1.0 eq) in diethyl ether is added dropwise. The reaction mixture is stirred at 0°C for 1 hour. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate. The solvent is carefully removed by distillation at atmospheric pressure to yield this compound.
Route B: The Haloalkyne Intermediate Pathway
Step 1: Synthesis of 4-Bromo-1-butyne
-
Procedure: To a stirred solution of 3-butyn-1-ol (1.24 mol) in anhydrous diethyl ether (750 mL) at 0°C under a dry argon atmosphere, a solution of phosphorus tribromide (0.51 mol) in anhydrous diethyl ether (130 mL) is added over a period of 3 hours. After the addition is complete, the reaction mixture is carefully poured onto ice (1000 g). The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether layers are washed with saturated sodium bicarbonate solution, water, saturated sodium chloride solution, and water, then dried over magnesium sulfate. The ether is removed by distillation at atmospheric pressure. 4-Bromo-1-butyne is then distilled as a colorless liquid. A yield of 27% has been reported for this procedure.[1]
Step 2: Synthesis of this compound
-
Procedure: A mixture of 4-bromo-1-butyne (1.0 eq) and thiourea (1.1 eq) in ethanol is heated to reflux for 2 hours. The reaction mixture is then cooled, and a solution of sodium hydroxide (2.2 eq) in water is added. The mixture is refluxed for an additional 2 hours. After cooling, the reaction mixture is acidified with dilute sulfuric acid and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated by careful distillation at atmospheric pressure to give this compound.
Conclusion
The haloalkyne pathway (Route B), for which a specific procedure for the first step was found, appears to have a lower reported yield for the initial bromination step. However, the subsequent conversion of the bromoalkyne to the thiol is typically efficient.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. For applications where maximizing overall yield is critical, further optimization of the haloalkyne pathway or the confirmation of high yields for the tosylation-thiolation sequence with this specific substrate would be beneficial. This guide provides the foundational information and experimental frameworks to enable such investigations.
References
The Rising Profile of 3-Butyne-1-thiol in Biosensor Development: A Comparative Analysis
A paradigm shift is underway in the realm of biosensor fabrication, with 3-Butyne-1-thiol emerging as a superior alternative to traditional surface chemistries. Offering enhanced stability, efficiency, and a versatile platform for biomolecule immobilization, this alkynyl-terminated thiol is proving to be a game-changer for researchers and drug development professionals. This guide provides an in-depth comparison of this compound's performance against other common surface modification agents, supported by experimental data and detailed protocols.
At the heart of a high-performance biosensor lies a well-defined and stable interface between the biological recognition element and the transducer surface. The choice of chemical linker to create this interface is therefore critical. For years, alkanethiols with carboxyl or amine terminal groups have been the workhorses for immobilizing biomolecules on gold surfaces. However, the advent of "click chemistry" has propelled this compound into the spotlight, offering a more robust and efficient method for creating highly organized and functional biosensor surfaces.
Performance Benchmarks: this compound vs. Traditional Linkers
The superior performance of this compound stems from its terminal alkyne group, which allows for the covalent attachment of azide-modified biomolecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1] This method offers significant advantages over the traditional N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry used with carboxyl-terminated self-assembled monolayers (SAMs).
Recent studies have demonstrated that the use of alkyne-gold self-assembly as an alternative to thiol-on-gold chemistry can lead to a remarkable increase in sensor lifetimes, in some cases by up to approximately 100% under ideal conditions, while maintaining similar analytical performance characteristics.[2]
| Performance Metric | This compound with Click Chemistry | Carboxyl-terminated Thiols (e.g., 11-MUA) with EDC/NHS Chemistry | Amine-terminated Thiols (e.g., Cysteamine) with Glutaraldehyde |
| Immobilization Efficiency | High and specific | Variable, can lead to cross-linking | Moderate, potential for non-specific binding |
| Orientation of Biomolecules | Controlled, leading to higher activity | Random, can reduce binding sites | Random |
| Stability of SAM | High, stable gold-alkyne bond | Moderate, susceptible to hydrolysis | Moderate |
| Reaction Conditions | Mild, aqueous environment | pH-sensitive, can affect protein stability | Requires activation step |
| Non-specific Binding | Low | Can be an issue without blocking steps | Moderate to high |
| Sensor-to-Sensor Reproducibility | High | Moderate | Moderate |
| Sensor Lifetime | Extended[2] | Standard | Standard |
Experimental Protocols
Key Experiment: Fabrication of an Electrochemical Biosensor
This protocol outlines the steps for fabricating an electrochemical biosensor using this compound and compares it with the traditional EDC/NHS method using 11-Mercaptoundecanoic acid (11-MUA).
Materials:
-
Gold electrodes
-
This compound
-
11-Mercaptoundecanoic acid (11-MUA)
-
N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Azide-modified oligonucleotide probes
-
Amine-modified oligonucleotide probes
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate buffered saline (PBS)
-
Ethanol
Procedure:
Method A: this compound with Click Chemistry
-
Electrode Cleaning: Clean the gold electrodes by electrochemical cycling in sulfuric acid, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned electrodes in a 1 mM ethanolic solution of this compound for 18 hours to form a self-assembled monolayer.
-
Rinsing: Rinse the electrodes thoroughly with ethanol and deionized water to remove any unbound thiol.
-
Click Chemistry Reaction: Prepare a "click" solution containing 10 µM azide-modified oligonucleotide probe, 1 mM CuSO4, 2 mM sodium ascorbate, and 1 mM THPTA in PBS. Immerse the this compound modified electrodes in this solution for 1-2 hours at room temperature.
-
Final Rinse: Rinse the electrodes with PBS and deionized water to remove excess reagents and unbound probes.
Method B: 11-MUA with EDC/NHS Chemistry
-
Electrode Cleaning: Follow the same procedure as in Method A.
-
SAM Formation: Immerse the cleaned electrodes in a 1 mM ethanolic solution of 11-MUA for 18 hours.
-
Rinsing: Rinse the electrodes thoroughly with ethanol and deionized water.
-
Activation of Carboxyl Groups: Immerse the 11-MUA modified electrodes in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 30 minutes to activate the terminal carboxyl groups.
-
Rinsing: Briefly rinse the electrodes with deionized water.
-
Probe Immobilization: Immediately immerse the activated electrodes in a solution containing 10 µM amine-modified oligonucleotide probe in PBS for 2-4 hours at room temperature.
-
Blocking: To block any remaining active sites and reduce non-specific binding, immerse the electrodes in a solution of 1 mM ethanolamine or a suitable blocking agent for 30 minutes.
-
Final Rinse: Rinse the electrodes with PBS and deionized water.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes, the following diagrams created using Graphviz depict the experimental workflows and a generic signaling pathway for an electrochemical biosensor.
Caption: Experimental workflows for biosensor fabrication.
Caption: Generalized signaling pathway for an electrochemical biosensor.
Conclusion
The use of this compound for the fabrication of biosensors represents a significant advancement in the field. The combination of a stable self-assembled monolayer and the efficiency of click chemistry provides a superior platform for the immobilization of biomolecules. This results in biosensors with enhanced stability, reproducibility, and performance. For researchers and drug development professionals seeking to develop highly sensitive and robust biosensing platforms, this compound offers a compelling and advantageous alternative to traditional surface modification strategies. The adoption of this technology is poised to accelerate the development of next-generation diagnostic and analytical tools.
References
Safety Operating Guide
Proper Disposal of 3-Butyne-1-thiol: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 3-Butyne-1-thiol are critical for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory personnel in managing this chemical responsibly. The following procedures are based on the known hazards of similar thiol compounds and general best practices for hazardous waste management.
Hazard Profile and Safety Summary
This compound is expected to share hazards with other volatile thiols, which are known for their flammability, strong and unpleasant odors, and potential for causing irritation. Safety Data Sheets (SDS) for analogous compounds consistently highlight the following hazards and necessary precautions.
| Hazard Category | Description | Precautionary Statements |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge.[2][3] |
| Health Hazards | Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4] Harmful if swallowed or inhaled.[1] | Avoid breathing mist or vapors.[4] Wash skin thoroughly after handling.[4] Use only outdoors or in a well-ventilated area.[4] Wear protective gloves, eye protection, and face protection.[2][4] |
| Environmental Hazards | May be harmful to aquatic organisms.[2] | Do not let product enter drains.[4] Discharge into the environment must be avoided.[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, from generation to collection by an approved waste management service.
1. Waste Segregation and Collection:
-
Waste Container: Use a designated, properly labeled, and chemically resistant container for collecting this compound waste. The container must have a secure, tight-fitting lid to prevent the escape of vapors.
-
Labeling: Clearly label the waste container as "Hazardous Waste," "Flammable," and include the full chemical name: "this compound."
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and metals like copper.[2]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][2] The storage area should be a designated satellite accumulation area for hazardous waste.
2. Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle this compound and its waste in a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[1]
-
3. Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area and remove all sources of ignition.[1][3]
-
Containment: Prevent the spill from spreading and from entering drains.[3][4]
-
Cleanup:
4. Final Disposal:
-
Professional Disposal: The disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]
-
Documentation: Maintain a log of the accumulated waste, including the amount and date of addition to the waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before use.
References
Personal protective equipment for handling 3-Butyne-1-thiol
This guide provides crucial safety and logistical information for the handling and disposal of 3-Butyne-1-thiol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Identity:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 77213-87-7[1] |
| Molecular Formula | C4H6S[1] |
| Molecular Weight | 86.16 g/mol [1] |
Physical and Chemical Properties:
| Property | Value | Source |
| Boiling Point | -40 °C (at 0.1 Torr) | [2] |
| Density | 0.932±0.06 g/cm3 (Predicted) | [2] |
| pKa | 9.53±0.25 (Predicted) | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the known hazards of thiols and similar chemicals. Thiols are known for their strong, unpleasant odors and potential health effects upon exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Chemical safety goggles | Must provide full splash and impact protection.[3] |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended for similar chemicals.[3] |
| Body Protection | Laboratory coat or apron | Non-flammable and non-porous aprons offer excellent protection.[3] |
| Respiratory Protection | NIOSH-certified organic vapor respirator | Recommended where inhalation exposure may occur.[3] |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
2. Handling Procedures:
-
Avoid all eye and skin contact.[3]
-
Do not breathe vapors or mists.[5]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[6]
3. Experimental Workflow:
-
Preparation: Before starting work, prepare a bleach bath (a 1:1 mixture of bleach and water) for decontaminating glassware.[4]
-
Reaction: Conduct all reactions within a closed or isolated system in a fume hood. Vent any exhaust gas through a bleach trap.[4]
-
Work-up: Perform all work-up procedures in the fume hood, keeping reaction products in closed containers as much as possible.[4]
Disposal Plan
1. Waste Collection:
-
Collect all liquid and solid waste containing this compound in appropriately labeled, sealed containers.[4]
2. Decontamination:
-
Immerse all used glassware in a bleach bath for at least 14 hours to oxidize the thiol.[4]
-
For equipment that cannot be submerged, fill with bleach and allow to soak.[4]
3. Waste Disposal:
-
Dispose of chemical waste through a licensed chemical destruction facility.[6]
-
Do not dispose of this compound down the drain.[6]
-
Contaminated packaging should be triple-rinsed and can then be offered for recycling or disposed of in a sanitary landfill.[6]
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
